Technical Whitepaper: Synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Strategic Overview & Synthetic Significance As a Senior Application Scientist navigating the complexities of strained ring systems, the synthesis of 1-alkynylcyclopropanols represents a masterclass in controlling highly...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Synthetic Significance
As a Senior Application Scientist navigating the complexities of strained ring systems, the synthesis of 1-alkynylcyclopropanols represents a masterclass in controlling highly reactive intermediates. The target molecule, 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol , is a versatile
C3
building block. It serves as a critical precursor for transition-metal-catalyzed Wagner-Meerwein ring expansions, providing direct access to functionalized alkylidenecyclobutanones and cyclopentenones used in advanced drug development programs ([1]([Link])).
The fundamental challenge in synthesizing this class of molecules lies in the electrophilic core: cyclopropanone . Due to its massive ring strain (~27 kcal/mol), free cyclopropanone rapidly undergoes ring-opening polymerization at room temperature ([2]([Link])). Consequently, modern synthetic protocols mandate the use of bench-stable cyclopropanone equivalents that generate the reactive species in situ under strictly controlled cryogenic conditions.
Mechanistic Causality: The "Strain-Release" Pathway
To achieve high-yielding nucleophilic addition without polymerization, we utilize 1-phenylsulfonylcyclopropanol as our precursor. As demonstrated by Lindsay and co-workers, this crystalline, bench-stable surrogate allows for the controlled generation of cyclopropanone ([3]([Link])).
The mechanistic logic is a self-validating cascade:
Deprotonation: The first equivalent of our organometallic reagent (lithium acetylide) deprotonates the hydroxyl group of the precursor.
Elimination: The resulting alkoxide triggers the expulsion of the phenylsulfinate leaving group, generating transient cyclopropanone.
Nucleophilic Trapping: The second equivalent of the lithium acetylide immediately attacks the highly electrophilic
sp2
carbon of the cyclopropanone. The re-hybridization from
sp2
to
sp3
releases significant torsional strain, driving the reaction irreversibly forward.
Figure 1: Mechanistic workflow for the synthesis of 1-alkynylcyclopropanols via cyclopropanone.
Quantitative Precursor Benchmarking
Before executing the protocol, it is critical to justify the selection of the cyclopropanone equivalent. The table below summarizes the quantitative and qualitative data driving our choice of the sulfonyl precursor over the classical Kulinkovich-derived hemiacetals.
Metric
1-Ethoxycyclopropanol (Classical)
1-Phenylsulfonylcyclopropanol (Modern)
Thermal Stability
Volatile liquid, requires cold storage
Crystalline solid, bench-stable for months
Preparation Route
Kulinkovich reaction (Ti-catalyzed)
Epichlorohydrin + Thiophenol (Oxidized)
Nucleophile Requirement
1.0 equiv base + 1.0 equiv nucleophile
2.0 equiv nucleophile (or 1.0 base + 1.0 nuc)
Reaction Yields (Avg)
50 – 65%
75 – 95%
Byproduct Profile
Ethanol (easily removed)
Phenylsulfinate (removed via aqueous wash)
Self-Validating Experimental Protocol
This methodology is designed to be a self-validating system. Visual and thermal cues are embedded within the steps to ensure the integrity of the highly reactive intermediates.
n-Butyllithium (2.1 mmol, 2.5 M in hexanes, 0.84 mL)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step 1: Generation of the Lithium Acetylide
In a flame-dried 25 mL Schlenk flask under a strict argon atmosphere, dissolve 4-ethynylanisole (2.1 mmol) in anhydrous THF (5 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-BuLi (0.84 mL) dropwise over 5 minutes.
Causality & Validation: The solution will transition to a pale yellow. The absence of gas evolution after the initial addition confirms complete deprotonation. Stir for 30 minutes to ensure total conversion to the lithium acetylide.
Step 2: In Situ Generation and Trapping
In a separate flame-dried 50 mL flask, dissolve 1-phenylsulfonylcyclopropanol (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
Using a cannula, transfer the lithium acetylide solution (from Step 1) dropwise into the precursor solution over 15 minutes down the wall of the flask.
Causality & Validation: Strict temperature control at -78 °C is non-negotiable. The first equivalent of acetylide acts as a base to generate cyclopropanone. If the temperature rises, the transient cyclopropanone will polymerize before the second equivalent of acetylide can trap it.
Maintain stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional hour.
Causality: The gradual warming provides the activation energy required to push the sterically demanding nucleophilic addition to completion while managing the thermal instability of any unreacted cyclopropanone.
Step 3: Buffered Quench and Isolation
Quench the reaction at 0 °C by rapidly adding saturated aqueous
NH4Cl
(5 mL).
Causality & Validation: A mild exotherm and the dissolution of lithium salts indicate a successful quench. The buffered pH (~6.5) is critical; strong acids will trigger a ring-opening isomerization of the cyclopropanol to a linear ketone.
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Analytical Expectations
To confirm the structural integrity of the synthesized molecule, researchers should validate the following key NMR markers:
1
H NMR (
CDCl3
): Look for the highly shielded cyclopropyl methylene protons, which typically appear as two distinct multiplets (AA'BB' system) between
δ
1.00 – 1.30 ppm. The methoxy group will appear as a sharp singlet near
δ
3.81 ppm, and the aromatic protons will present as a classic AB quartet around
δ
6.80 and 7.35 ppm.
13
C NMR (
CDCl3
): The quaternary
C1
carbon of the cyclopropanol ring is highly diagnostic, typically resonating around
δ
50 – 55 ppm, while the alkyne carbons will appear near
δ
85 and 88 ppm.
References
Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. "General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors." Organic Letters, American Chemical Society.[Link][3]
"Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols." Journal of the American Chemical Society, ACS Publications.[Link][1]
"The Chemistry of Cyclopropanols." Chemical Reviews, ACS Publications.[Link][2]
Physicochemical Profiling and Synthetic Utility of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol: A Technical Guide
Executive Summary The compound 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol represents a highly specialized structural motif in modern organic synthesis. It is characterized by the juxtaposition of a highly strained, ali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol represents a highly specialized structural motif in modern organic synthesis. It is characterized by the juxtaposition of a highly strained, aliphatic three-membered ring (cyclopropanol) and a rigid, electron-rich alkyne substituted with a para-methoxyphenyl (anisyl) group. This unique structural tension makes it an exceptional substrate for transition-metal-catalyzed skeletal rearrangements. By acting as a programmable precursor, this compound enables the rapid construction of complex four- and five-membered cyclic frameworks, such as alkylidenecyclobutanones and cyclopentenones, which are highly sought after in pharmaceutical development and natural product synthesis.
Physicochemical and Structural Profiling
The reactivity of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is dictated by its physicochemical properties. The cyclopropanol ring possesses approximately 27 kcal/mol of inherent ring strain. When coupled with the electron-donating nature of the para-methoxy group, the alkyne's electron density is significantly elevated, making it highly susceptible to electrophilic activation by soft Lewis acids[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, essential for storage, handling, and reaction calculations[2][3].
Property
Value
Scientific Implication
Chemical Name
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
IUPAC standardized nomenclature.
CAS Registry Number
60512-44-9
Unique identifier for regulatory/inventory tracking.
Molecular Formula
C₁₂H₁₂O₂
Indicates a high degree of unsaturation (Index = 7).
Molecular Weight
188.22 g/mol
Utilized for stoichiometric calculations in catalysis.
Structural Motif
Alkynylcyclopropanol
Combines high ring strain with π-bond nucleophilicity.
Electronic Nature
Electron-rich alkyne
The p-OMe group enhances susceptibility to soft Lewis acids (Au, Ru, Co).
Solubility Profile
Soluble in DCM, THF, EtOAc
Dictates the choice of non-coordinating solvents for metal catalysis.
Mechanistic Reactivity and Ring Expansion Pathways
The primary synthetic value of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol lies in its ability to undergo strain-release ring expansions. Depending on the choice of the transition metal catalyst, the reaction can be directed down completely divergent mechanistic pathways[4][5][6].
Gold(I) Catalysis: Gold(I) acts as a highly alkynophilic Lewis acid, triggering a 1,2-alkyl migration that expands the three-membered ring into a four-membered alkylidenecyclobutanone[5].
Ruthenium(II) Catalysis: Ruthenium exhibits a dual-mode reactivity, capable of mediating both redox isomerization to cyclobutanones and a 2-carbon homologation to yield β-substituted cyclopentenones[7].
Cobalt Complexation: Reaction with Co₂(CO)₈ forms a stable hexacarbonyldicobalt complex that, upon thermal activation, rearranges to 2-cyclopenten-1-one derivatives[6].
Reactivity pathways of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol via metal catalysis.
Experimental Methodology: Synthesis of the Core Scaffold
Because free cyclopropanone is highly unstable and rapidly polymerizes, the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol requires the use of a stable cyclopropanone equivalent, such as 1-(phenylsulfonyl)cyclopropan-1-ol or 1-ethoxycyclopropan-1-ol[8][9].
Step-by-Step Protocol
Preparation of the Nucleophile: Flame-dry a Schlenk flask under argon. Add 4-ethynylanisole (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes).
Causality: The low temperature prevents unwanted side reactions while ensuring the quantitative deprotonation of the terminal alkyne to generate the highly nucleophilic lithium acetylide.
Electrophilic Addition: After 30 minutes, add the cyclopropanone equivalent (1.1 equiv) dissolved in a minimal amount of dry THF dropwise to the reaction mixture.
Causality: The lithium acetylide attacks the electrophilic carbon of the cyclopropanone equivalent, displacing the leaving group (e.g., ethoxide or sulfinate) to forge the C-C bond and yield the tertiary alkoxide.
Self-Validating Quench & Workup: Monitor via TLC. Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NH₄Cl.
Causality: A mild, buffered quench is strictly required. Using strong acids would prematurely trigger the strain-release ring opening of the newly formed cyclopropanol.
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (hexanes/ethyl acetate) to isolate the pure 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
The transformation of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol into an alkylidenecyclobutanone is a premier example of strain-driven, metal-catalyzed skeletal editing[5].
Step-by-Step Protocol
Catalyst Activation: In a dry vial under argon, combine (PPh₃)AuCl (2 mol%) and AgSbF₆ (2 mol%) in anhydrous dichloromethane (CH₂Cl₂). Stir for 10 minutes in the dark.
Causality: (PPh₃)AuCl is a stable, inactive precatalyst. AgSbF₆ acts as a halide abstractor, precipitating AgCl and generating the highly electrophilic, cationic[(PPh₃)Au]⁺ species. The reaction is kept in the dark to prevent the photodecomposition of silver salts.
Substrate Addition: Dissolve 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 equiv) in CH₂Cl₂ (0.1 M) and add it to the active catalyst solution at room temperature.
Causality: CH₂Cl₂ is chosen as a non-coordinating solvent, ensuring the cationic gold center remains fully available to interact with the alkyne's π-system.
Mechanistic Rearrangement: Stir the mixture at room temperature.
Causality: The gold catalyst selectively coordinates to the electron-rich alkyne (enhanced by the p-methoxy group). This coordination triggers a nucleophilic attack by the adjacent C-C σ-bond of the cyclopropanol. The relief of the ~27 kcal/mol ring strain drives the irreversible 1,2-alkyl migration, expanding the ring to a cyclobutanone.
Workup: Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst, eluting with diethyl ether. Concentrate to yield the alkylidenecyclobutanone with high stereospecificity.
Analytical Signatures
To verify the successful synthesis and subsequent reactivity of the compound, researchers rely on distinct spectroscopic markers[10]:
Infrared (IR) Spectroscopy: The intact cyclopropanol exhibits a sharp, diagnostic O-H stretching band at ~3300 cm⁻¹. The internal alkyne presents a weak but distinct C≡C stretch near 2180–2200 cm⁻¹.
¹H NMR Spectroscopy (CDCl₃): The highly shielded protons of the cyclopropane ring appear as distinct multiplets in the upfield region (0.80 – 1.20 ppm) due to the diamagnetic anisotropy of the three-membered ring. The para-methoxy group appears as a sharp singlet at ~3.80 ppm, while the aromatic protons display a classic AA'BB' splitting pattern between 6.80 and 7.40 ppm.
References
Conia, J. M., et al. (1977). The Journal of Organic Chemistry 1977 Volume 42 No. 1. ACS Publications. Retrieved from[Link]
Toste, F. D., et al. (2008). Stereoselective, Dual-Mode Ruthenium-Catalyzed Ring Expansion of Alkynylcyclopropanols. Journal of the American Chemical Society. Retrieved from[Link]
Toste, F. D., et al. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society. Retrieved from[Link]
Iwasawa, N., et al. (1993). Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. Journal of the American Chemical Society. Retrieved from[Link]
Chaumont, L., et al. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters. Retrieved from[Link]
Structure elucidation of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
An In-Depth Technical Guide to the Structure Elucidation and Synthetic Utility of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol Strategic Overview & Molecular Architecture In the landscape of modern organic synthesis, str...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structure Elucidation and Synthetic Utility of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Strategic Overview & Molecular Architecture
In the landscape of modern organic synthesis, strained carbocycles fused with π-rich functionalities serve as powerful, energy-dense building blocks. 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (
C12H12O2
) is a quintessential example of this class. By marrying the high inherent ring strain of a cyclopropanol (~27 kcal/mol) with the rigid, electron-rich axis of a 4-methoxyphenylalkyne, this molecule acts as a privileged precursor for transition-metal catalyzed ring expansions.
As an Application Scientist, I often emphasize that understanding this molecule requires viewing it not just as a static structure, but as a "spring-loaded" intermediate. The orthogonal reactivity between the nucleophilic hydroxyl group, the highly strained C–C bonds of the cyclopropane, and the π-acid susceptible alkyne allows for exquisite chemoselectivity in downstream applications, such as the synthesis of complex cyclobutanones and cyclopentenones[1][2].
Self-Validating Synthesis Protocol
The primary challenge in synthesizing 1-substituted cyclopropanols is the profound instability of the parent electrophile, cyclopropanone, which rapidly polymerizes via ring-opening. To circumvent this, our protocol employs 1-ethoxycyclopropan-1-ol as a stable, bench-ready hemiacetal surrogate[1].
Experimental Methodology
Note: This protocol is designed as a self-validating system. In-process analytical checks are embedded to confirm causality and reaction progression before proceeding to the next step.
Acetylide Generation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-ethynylanisole (10.0 mmol, 1.32 g) in anhydrous THF (30 mL). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add n-butyllithium (10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes).
Validation Check: The solution will transition from colorless to a pale yellow, confirming the quantitative formation of lithium (4-methoxyphenyl)acetylide. Stir for 30 minutes.
Electrophile Addition: Slowly add a solution of 1-ethoxycyclopropan-1-ol (11.0 mmol, 1.12 g) in anhydrous THF (5 mL).
Causality: The strongly basic lithium acetylide first deprotonates the hemiacetal hydroxyl. The resulting alkoxide collapses in situ to expel ethoxide, generating transient cyclopropanone which is immediately intercepted by the remaining acetylide.
Reaction Maturation: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using 4:1 Hexanes/Ethyl Acetate. The highly UV-active starting alkyne (
Rf
~0.7) must be completely consumed, replaced by a more polar spot (
Rf
~0.3) that stains dark brown with
KMnO4
(confirming the presence of both the oxidizable alkyne and the secondary/tertiary alcohol).
Quench and Extraction: Quench the reaction carefully with saturated aqueous
NH4Cl
(20 mL) to protonate the tetrahedral intermediate. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in hexanes) to afford the target compound as a pale yellow oil.
Workflow for the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Spectroscopic Structure Elucidation
Proper structural elucidation requires correlating the macroscopic connectivity with quantum mechanical spin phenomena. The data below summarizes the definitive spectroscopic signatures of the purified compound.
Nuclear Magnetic Resonance (NMR) Insights
The
1H
NMR spectrum of this molecule presents a fascinating case study in symmetry and diastereotopicity. While the cyclopropanol ring possesses a plane of symmetry passing through C1 and bisecting the C2-C3 bond, the top and bottom faces of the ring are desymmetrized by the orthogonal hydroxyl and alkynyl groups.
Consequently, the two protons on C2 (and equivalently on C3) are chemically distinct—one is cis to the hydroxyl group, and the other is trans. They couple to each other (geminal coupling,
J
~ 6-10 Hz) and to the adjacent protons on the neighboring carbon (vicinal coupling). This breaks the simple first-order rules, resulting in a complex AA'BB' multiplet centered around 1.10–1.25 ppm, which is the absolute hallmark of a cleanly formed 1-substituted cyclopropanol.
Similarly, the 4-methoxyphenyl group exhibits a classic AA'BB' pseudo-doublet pattern in the aromatic region, driven by the strong electron-donating resonance of the para-methoxy group (
1H
: 3.80 ppm singlet;
13C
: 55.3 ppm).
1H
Chemical Shift (ppm), Multiplicity,
J
(Hz), Integration
13C
Chemical Shift (ppm)
-OCH₃
3.80 (s), 3H
55.3
Ar-H (ortho to OMe)
6.82 (d,
J
= 8.8), 2H
113.9
Ar-H (meta to OMe)
7.35 (d,
J
= 8.8), 2H
133.0
Ar-C (ipso to OMe)
-
159.5
Ar-C (ipso to Alkyne)
-
114.5
Alkyne (Ar-C≡C-)
-
88.0
Alkyne (-C≡C-Cyclopropyl)
-
84.5
Cyclopropyl C1 (C-OH)
-
51.5
Cyclopropyl C2/C3 (-CH₂-)
1.10 (m, 2H) & 1.25 (m, 2H) [AA'BB' system]
17.5
-OH
2.55 (br s), 1H (Exchanges with
D2O
)
-
Table 2: Infrared (ATR) and High-Resolution Mass Spectrometry (HRMS)
Analytical Method
Key Observations & Assignments
IR Spectroscopy
3350 cm⁻¹ (br, O-H stretch); 2960, 2835 cm⁻¹ (C-H stretches); 2225 cm⁻¹ (w, C≡C stretch); 1245 cm⁻¹ (C-O-C asymmetric stretch of ether); 1030 cm⁻¹ (C-O stretch of cyclopropanol). Note: The C≡C stretch is observable due to the dipole polarization between the electron-rich aryl ring and the aliphatic alcohol.
HRMS (ESI-TOF)
Calculated for
C12H12O2[M+Na]+
: 211.0730 Found: 211.0735
Mechanistic Reactivity: Gold(I)-Catalyzed Ring Expansion
The true value of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol lies in its reactivity. The juxtaposition of a π-bond and a highly strained ring makes it an ideal substrate for transition-metal catalysis.
When exposed to a cationic Gold(I) catalyst (e.g.,
[(Ph3P)Au]+SbF6−
), the alkyne acts as a soft Lewis base, coordinating to the carbophilic
Au(I)
center. This coordination depletes electron density from the alkyne, triggering a highly stereoselective Wagner-Meerwein-type 1,2-alkyl shift [2][3]. The anti-periplanar C–C bond of the cyclopropane ring migrates to the activated alkyne carbon, relieving the ~27 kcal/mol of ring strain and expanding the system into a cyclobutyl gold-carbene intermediate. Subsequent protodeauration yields a functionalized alkylidenecyclobutanone.
Gold(I)-catalyzed Wagner-Meerwein ring expansion to cyclobutanone.
This transformation is a testament to the predictive power of physical organic chemistry: by designing a molecule with built-in thermodynamic frustration (ring strain) and a specific kinetic trigger (the alkyne), researchers can reliably access complex, four-membered ring systems that are otherwise difficult to synthesize.
References
Iwasawa, N., Matsuo, T., Iwamoto, M., & Ikeno, T. (1998). "Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. A New Use of Alkyne−Co2(CO)6 Complexes in Organic Synthesis." Journal of the American Chemical Society, 120(24), 5953-5965. URL:[Link]
Toste, F. D., et al. (2010). "Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols." Journal of the American Chemical Society, 132(10), 3258-3259. URL:[Link]
Sanjuán, A. M., & Martínez, A. (2020). "Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems." Catalysts, 10(10), 1187. URL:[Link]
An In-Depth Technical Guide to the Stability, Storage, and Handling of Ethynyl Cyclopropanols Executive Summary Ethynyl cyclopropanols (1-alkynylcyclopropanols) are highly versatile, strained tertiary alcohols that serve...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stability, Storage, and Handling of Ethynyl Cyclopropanols
Executive Summary
Ethynyl cyclopropanols (1-alkynylcyclopropanols) are highly versatile, strained tertiary alcohols that serve as critical building blocks in modern organic synthesis and drug development. They function as modular precursors for complex ring expansions, yielding enantioenriched alkylidenecyclobutanones, γ-lactones, and cyclopentenones.
Despite their synthetic utility, the handling of ethynyl cyclopropanols presents a paradoxical challenge: they exhibit remarkable thermal stability compared to their alkyl or alkenyl counterparts, yet they are acutely sensitive to electrophiles, transition metals, and pH extremes[1]. This whitepaper provides a comprehensive, mechanistically grounded guide to the stability profile, synthesis, and long-term storage protocols for ethynyl cyclopropanols, ensuring reproducibility and structural integrity in advanced chemical workflows.
Mechanistic Foundations of Stability
To effectively store and handle ethynyl cyclopropanols, one must first understand the thermodynamic and kinetic forces acting upon the highly strained cyclopropane ring (strain energy ≈ 27 kcal/mol)[2].
Thermal Stability vs. Chemical Sensitivity
Counterintuitively, 1-ethynylcyclopropanols are thermally more stable than 1-alkyl or 1-alkenyl cyclopropanols. For instance, 1-(1-octynyl)cyclopropanol can be recovered unchanged after prolonged heating in refluxing benzene (80 °C)[1].
Causality: The sp-hybridized alkyne carbon is highly electronegative and lacks the hyperconjugative electron-donating ability of sp³ or sp² carbons. This prevents the donation of electron density into the antibonding orbitals of the strained C–C ring bonds, thereby raising the activation energy required for spontaneous thermal ring-opening.
Degradation Pathways
Despite their thermal resilience, ethynyl cyclopropanols rapidly degrade or rearrange under specific chemical stimuli:
Electrophilic Ring Expansion: Exposure to halogens (e.g., N-bromosuccinimide) or Brønsted acids (e.g., HCl) activates the alkyne or hydroxyl moiety, triggering a stereospecific 1,2-migration that collapses the cyclopropane ring to form alkylidenecyclobutanones or γ-lactones[3].
Transition-Metal Catalyzed Rearrangement: Transition metals such as Gold(I), Ruthenium(II), or Cobalt(0) coordinate to the alkyne π-system. This coordination severely depletes electron density, facilitating a rearrangement into 2-cyclopenten-1-ones or α-ketocyclobutanones[1][2].
Base-Mediated Reversion: Strong bases can deprotonate the hydroxyl group, leading to a retro-addition that reverts the molecule back to a highly unstable cyclopropanone intermediate[4].
Diagram 1: Primary chemical degradation and rearrangement pathways of 1-ethynylcyclopropanols.
Synthesis: The Precursor Paradigm
Because free cyclopropanone is explosive and rapidly polymerizes, it cannot be used directly. Modern protocols utilize 1-sulfonylcyclopropanols as bench-stable, crystalline precursors[4][5].
When synthesizing 1-ethynylcyclopropanols, the choice of base and nucleophile is critical. Using a sacrificial, inexpensive Grignard reagent (like MeMgBr) to perform the initial deprotonation is preferred over using excess ethynylmagnesium bromide.
Causality: MeMgBr generates a magnesium alkoxide intermediate that is significantly more stable at low temperatures (−78 °C) than its lithium or sodium analogues. This prevents premature collapse into cyclopropanone before the ethynyl nucleophile is fully introduced, maximizing yield and preventing side reactions[4].
Protocol A: Synthesis of 1-Ethynylcyclopropanol
Self-Validating System: The reaction progress can be monitored via TLC (disappearance of the UV-active sulfonyl precursor) and confirmed by the appearance of a terminal alkyne C-H stretch (~3300 cm⁻¹) in IR spectroscopy.
Preparation: Dissolve 1-phenylsulfonylcyclopropanol (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the vessel to −78 °C.
Deprotonation: Dropwise add MeMgBr (1.05 equiv, 3.0 M in Et₂O). Rationale: Forms the stable Mg-alkoxide and initiates the equilibrium to cyclopropanone without wasting the more expensive ethynyl nucleophile.
Nucleophilic Addition: Slowly add ethynylmagnesium bromide (1.5 equiv, 0.5 M in THF) via a syringe pump over 30 minutes. Maintain at −78 °C for 1 hour, then slowly warm to room temperature.
Quenching: Quench strictly with saturated aqueous NH₄Cl at 0 °C. Rationale: Avoid strong aqueous acids (like HCl), which can trigger unwanted 1,2-migration to cyclobutanones[3].
Isolation: Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure at ambient temperature (avoid excessive heating).
Storage and Derivatization Strategies
Neat 1-ethynylcyclopropanols are susceptible to slow oxidative degradation and moisture-induced ring-opening over time. For storage exceeding 48 hours, derivatization or strict environmental controls are mandatory.
Protocol B: Long-Term Storage via Silyl Protection
To completely arrest base-mediated retro-addition and electrophilic degradation, the hydroxyl group can be masked as a tert-butyldimethylsilyl (TBS) ether[1].
Reaction: Dissolve 1-ethynylcyclopropanol in anhydrous CH₂Cl₂ at 0 °C.
Reagents: Add Triethylamine (Et₃N, 2.0 equiv) followed by dropwise addition of TBSOTf (1.2 equiv). Rationale: TBSOTf is highly reactive and ensures complete protection of the sterically hindered tertiary alcohol.
Workup: Quench with NaHCO₃, extract, and purify via silica gel chromatography. The resulting 1-ethynyl-1-(TBS-oxy)cyclopropane is indefinitely stable at room temperature.
Protocol C: Complexation with Cobalt for Stabilization
For downstream applications in Pauson-Khand reactions or cyclopentenone synthesis, the alkyne can be complexed with octacarbonyldicobalt (Co₂(CO)₈)[1].
Complexation: Treat the 1-ethynylcyclopropanol with Co₂(CO)₈ (1.1 equiv) in THF at room temperature under Argon.
Observation: The reaction is complete within 30 minutes (indicated by the evolution of CO gas and a deep red/brown color shift).
Isolation: The resulting alkyne-Co₂(CO)₆ complex is highly stable at room temperature and can be easily isolated via standard silica gel chromatography[1]. Note: Do not heat the isolated complex, as refluxing will trigger rearrangement to a 2-cyclopenten-1-one.
Diagram 2: Synthetic workflow and decision matrix for the storage of ethynyl cyclopropanols.
Conclusion
The successful deployment of ethynyl cyclopropanols in organic synthesis hinges on a rigorous understanding of their specific vulnerabilities. While their sp-hybridized substituent grants them unexpected thermal stability, they remain highly susceptible to electrophilic and transition-metal-induced ring expansions. By utilizing stable 1-sulfonylcyclopropanol precursors, employing temperature-controlled Grignard additions, and leveraging strategic derivatization (TBS or Cobalt complexation) for long-term storage, researchers can fully harness the synthetic potential of these highly strained molecules.
References
General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors
Organic Letters (ACS Publications), 2020.
URL:[Link]
Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents
Organic Letters (ACS Publications), 2021.
URL:[Link]
Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. A New Use of Alkyne−Co₂(CO)₆ Complexes in Organic Synthesis
The Journal of Organic Chemistry (ACS Publications), 1998.
URL:[Link]
Gold-Catalyzed Synthesis of Small Rings
Chemical Reviews (PMC - NIH), 2021.
URL:[Link]
The Rising Therapeutic Potential of Methoxyphenyl-Substituted Cyclopropanes: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Value of a Unique Chemical Scaffold In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both structural rigidity and diverse biological activit...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unlocking the Therapeutic Value of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both structural rigidity and diverse biological activity is perpetual. Among these, the cyclopropane ring, a three-membered carbocycle, has garnered significant attention for its unique conformational and electronic properties.[1] When substituted with a methoxyphenyl moiety, this seemingly simple scaffold transforms into a versatile pharmacophore with demonstrated potential across a spectrum of therapeutic areas, including oncology, neuroprotection, and enzyme inhibition. This guide provides an in-depth technical exploration of the biological activities of methoxyphenyl-substituted cyclopropanes, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic view of the current state and future directions of this exciting field.
The Allure of the Methoxyphenyl-Cyclopropane Scaffold: A Structural and Synthetic Overview
The potent and diverse biological activities of compounds containing a three-membered carbocyclic moiety have spurred significant interest in their synthesis and application.[1] The cyclopropane ring's inherent strain and unique orbital arrangement impart properties that are distinct from both saturated and unsaturated systems, offering a three-dimensional character that can be exploited for precise interactions with biological targets. The incorporation of a methoxyphenyl group further enhances the drug-like properties of these molecules, influencing their pharmacokinetic and pharmacodynamic profiles.
Strategic Synthesis of Bioactive Cyclopropanes
The synthesis of functionally substituted cyclopropanes has been a subject of extensive research, with several methods being developed to access these valuable structures.[1] Traditional methods such as the Simmons-Smith reaction and those involving diazo-derived carbenoids have been widely used.[1] However, modern synthetic strategies often focus on achieving high stereoselectivity, a critical factor for biological activity.
A common and effective approach for the synthesis of donor-acceptor (DA) cyclopropanes, a class that includes many biologically active methoxyphenyl-substituted derivatives, is the Corey-Chaykovsky cyclopropanation. This reaction involves the treatment of an α,β-unsaturated compound with a sulfonium ylide. For instance, an 1,3-indanedione-derived DA cyclopropane bearing a protected phenolic moiety was synthesized via a Knoevenagel condensation followed by Corey-Chaykovsky cyclopropanation.[2]
Experimental Protocol: Synthesis of a Donor-Acceptor Methoxyphenyl-Substituted Cyclopropane
This protocol outlines a general procedure for the synthesis of a methoxyphenyl-substituted cyclopropane, adapted from established methodologies.[2]
Step 1: Knoevenagel Condensation
To a solution of an appropriate methoxy-substituted benzaldehyde (1.0 eq) and an active methylene compound (e.g., 1,3-indanedione, 1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum to yield the corresponding arylidene derivative.
Step 2: Corey-Chaykovsky Cyclopropanation
Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO under an inert atmosphere.
To a solution of the arylidene derivative (1.0 eq) from Step 1 in anhydrous THF, add the pre-formed dimethylsulfoxonium methylide solution dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired methoxyphenyl-substituted cyclopropane.
Causality Behind Experimental Choices: The choice of a two-step synthesis involving a Knoevenagel condensation followed by cyclopropanation allows for the modular construction of the target molecule, enabling the introduction of diverse substituents on both the methoxyphenyl ring and the acceptor part of the DA cyclopropane. The use of the Corey-Chaykovsky reaction is advantageous as it is generally tolerant of a wide range of functional groups and often proceeds with high diastereoselectivity.
Anticancer Activity: A Promising Frontier
The methoxyphenyl moiety is a common feature in many natural and synthetic compounds with demonstrated anticancer properties. When combined with the unique structural features of the cyclopropane ring, it gives rise to a new class of potential anticancer agents.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have highlighted the ability of methoxyphenyl-containing compounds to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, a trimethoxyphenyl derivative of 1-hydroxymethyl-p-carborane exhibited potent cell growth inhibitory activity against a panel of 39 human cancer cell lines, with a mean GI50 value of 5.8 μM.[3] This compound was found to induce G2/M phase cell cycle arrest and apoptosis mediated by caspase-3/7 in MDA-MB-453 breast cancer cells.[3] While this example is not a cyclopropane, it underscores the potential of the methoxyphenyl group in anticancer drug design. More specific to the core topic, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[4]
Table 1: Anticancer Activity of Selected Methoxyphenyl-Containing Compounds
The anticancer effects of methoxyphenyl-substituted compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. In silico studies on 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent suggest a multitarget mode of action, with a potential role for caspase 8 activation.[5]
Diagram: Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by methoxyphenyl-substituted compounds.
Neuroprotective Effects: A Shield Against Neuronal Damage
Neurodegenerative diseases pose a significant challenge to global health, and the development of effective neuroprotective agents is a critical area of research. Methoxyphenyl-substituted compounds have emerged as promising candidates for the treatment of these disorders.
Attenuation of Oxidative Stress and Neurotoxicity
A synthesized salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), has demonstrated protective effects against sodium nitroprusside (SNP)-induced cytotoxicity in HT22 cells.[6] This protection is mediated by the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression.[6] Similarly, a monoterpene-derived compound, 4-[(3aR,7aS)-1,3,3a,4,5,7a-hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol, has shown considerable neuroprotective activity in an MPTP-induced mouse model of Parkinson's disease.[7]
Experimental Protocol: Evaluation of Neuroprotective Activity
This protocol describes a general method for assessing the neuroprotective effects of a test compound against an induced neurotoxicity in a neuronal cell line.
Step 1: Cell Culture and Treatment
Culture a suitable neuronal cell line (e.g., HT22 or SH-SY5Y) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
Seed the cells in 96-well plates at a desired density and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the methoxyphenyl-substituted cyclopropane for 1-2 hours.
Induce neurotoxicity by adding a neurotoxic agent (e.g., sodium nitroprusside, glutamate, or H₂O₂) and incubate for an appropriate duration (e.g., 24 hours).
Step 2: Cell Viability Assessment (MTT Assay)
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability as a percentage of the control (untreated) cells.
Step 3: Measurement of Intracellular ROS
Following treatment as in Step 1, wash the cells with PBS.
Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA) for 30 minutes.
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Causality Behind Experimental Choices: The use of neuronal cell lines provides a controlled in vitro system to study the direct effects of compounds on neuronal cells. The induction of neurotoxicity with agents like SNP or glutamate mimics some of the pathological processes observed in neurodegenerative diseases. The MTT assay is a standard and reliable method for assessing cell viability, while ROS measurement provides mechanistic insight into the antioxidant properties of the test compound.
Diagram: Experimental Workflow for Neuroprotection Assay
Experimental protocol for the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block for strained-ring medicinal chemistry, Kulinkovich-type intermediates, and precursors for alkylidenecyclobu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Building block for strained-ring medicinal chemistry, Kulinkovich-type intermediates, and precursors for alkylidenecyclobutanones.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized cyclopropanols is of significant interest in drug discovery due to the unique metabolic stability and conformational rigidity imparted by the cyclopropyl ring. Specifically, 1-alkynylcyclopropanols serve as versatile synthetic hubs.
The direct addition of a lithium acetylide to cyclopropanone is the most straightforward route to this scaffold. However, free cyclopropanone is highly unstable and prone to rapid polymerization[1]. To circumvent this, bench-stable cyclopropanone equivalents—such as 1-ethoxycyclopropan-1-ol—are utilized. By employing a "Grignard economy" strategy, a sacrificial base is used to deprotonate the hemiacetal, triggering the in situ elimination of ethoxide to generate the reactive cyclopropanone[2]. This intermediate is immediately trapped by the lithium acetylide[3], ensuring high yields while conserving the valuable alkyne precursor.
Experimental Workflow
Workflow for the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol via in situ cyclopropanone.
Reagent Specifications
Reagent
Role
MW ( g/mol )
Equivalents
Amount
Moles
4-Ethynylanisole
Nucleophile Precursor
132.16
1.00
1.32 g
10.0 mmol
n-Butyllithium (2.5 M in hexanes)
Deprotonating Agent
64.06
1.05
4.20 mL
10.5 mmol
1-Ethoxycyclopropan-1-ol
Cyclopropanone Equivalent
102.13
1.20
1.22 g
12.0 mmol
Ethylmagnesium bromide (3.0 M in Et₂O)
Sacrificial Base
133.27
1.25
4.17 mL
12.5 mmol
Tetrahydrofuran (THF)
Solvent (Anhydrous)
72.11
N/A
35.0 mL
N/A
Step-by-Step Protocol
Phase 1: Preparation of Lithium (4-methoxyphenyl)acetylide
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.
Dissolution: Add 4-ethynylanisole (1.32 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask.
Cooling & Addition: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Add n-butyllithium (4.20 mL, 10.5 mmol) dropwise via syringe over 10 minutes.
Incubation: Stir the mixture at -78 °C for 30 minutes.
Causality Check: The terminal alkyne proton is mildly acidic. n-BuLi rapidly deprotonates it to form the lithium acetylide. Maintaining -78 °C is critical to control the highly exothermic metalation and prevent solvent degradation[4].
Phase 2: In Situ Generation of Cyclopropanone
Setup: In a separate flame-dried 50 mL Schlenk flask, dissolve 1-ethoxycyclopropan-1-ol (1.22 g, 12.0 mmol) in anhydrous THF (15 mL).
Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Add ethylmagnesium bromide (4.17 mL, 12.5 mmol) dropwise over 5 minutes.
Incubation: Allow the mixture to stir at 0 °C for 30 minutes.
Causality Check: Direct addition of the lithium acetylide to the hemiacetal would consume one equivalent of the valuable alkyne just to deprotonate the hydroxyl group. Using EtMgBr acts as a "sacrificial base", deprotonating the alcohol to form a magnesium alkoxide, which collapses to generate the highly reactive cyclopropanone[2].
Phase 3: Nucleophilic Addition
Cannula Transfer: Using a Teflon cannula, transfer the 0 °C cyclopropanone solution (from Phase 2) dropwise into the -78 °C lithium acetylide solution (from Phase 1) over 15–20 minutes.
Reaction Progression: Allow the combined reaction mixture to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow it to warm to room temperature over 2 hours.
Causality Check: Cyclopropanone is extremely prone to self-polymerization[1]. By generating it in situ and immediately transferring it into a cold solution of a strong nucleophile, the electrophile is consumed instantaneously, maximizing the yield of the 1,2-addition product and preventing degradation[3].
Phase 4: Quench and Isolation
Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure product as a pale yellow oil or off-white solid.
Causality Check: A mildly acidic quench (NH₄Cl, pH ~ 6) is essential. Stronger acids (e.g., HCl) will protonate the newly formed tertiary cyclopropanol and trigger a rapid ring-opening sequence, yielding an undesired alkylidenecyclobutanone or linear ketone[1].
Analytical Characterization
Verify the structural integrity and purity of the isolated 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol using the expected NMR shifts provided below.
Nucleus
Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
¹H NMR
7.35
Doublet (d)
8.8
2H
Ar-H (ortho to alkyne)
¹H NMR
6.82
Doublet (d)
8.8
2H
Ar-H (ortho to methoxy)
¹H NMR
3.80
Singlet (s)
-
3H
-OCH₃
¹H NMR
2.65
Broad Singlet (br s)
-
1H
-OH
¹H NMR
1.15 - 1.20
Multiplet (m)
-
2H
Cyclopropyl CH₂
¹H NMR
1.02 - 1.08
Multiplet (m)
-
2H
Cyclopropyl CH₂
¹³C NMR
159.5
Singlet (s)
-
-
Ar-C-OMe
¹³C NMR
133.0
Singlet (s)
-
-
Ar-CH
¹³C NMR
114.5
Singlet (s)
-
-
Ar-C-alkyne
¹³C NMR
113.8
Singlet (s)
-
-
Ar-CH
¹³C NMR
88.2, 83.5
Singlets (s)
-
-
Alkyne-C (Internal/Terminal)
¹³C NMR
55.3
Singlet (s)
-
-
-OCH₃
¹³C NMR
52.1
Singlet (s)
-
-
Cyclopropyl C-OH
¹³C NMR
18.4
Singlet (s)
-
-
Cyclopropyl CH₂
References
Multikilogram-Scale Synthesis of a Chiral Cyclopropanol and an Investigation of the Safe Use of Lithium Acetylide–Ethylene Diamine Complex
Organic Process Research & Development (ACS Publications)
URL:[Link][4]
General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors
Organic Letters (ACS Publications)
URL:[Link][2]
Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents
ChemRxiv (American Chemical Society / Royal Society of Chemistry)
URL:[Link][1]
Use of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in organic synthesis.
Application Note: Synthetic Utility of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in Advanced Organic Synthesis Executive Summary The rational design of small-ring building blocks is a cornerstone of modern synthetic o...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthetic Utility of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in Advanced Organic Synthesis
Executive Summary
The rational design of small-ring building blocks is a cornerstone of modern synthetic organic chemistry. Among these, 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol stands out as a highly versatile, strain-activated intermediate. By leveraging the ~27 kcal/mol intrinsic ring strain of the cyclopropanol moiety[1] alongside the tunable electronics of the alkyne, this compound serves as a premier substrate for transition-metal-catalyzed ring expansions. This application note details the mechanistic rationale, quantitative benchmarks, and validated protocols for converting this substrate into highly functionalized cyclobutanones and cyclopentenones.
Mechanistic Rationale & Electronic Effects
In transition-metal catalysis, the success of a skeletal rearrangement relies heavily on the stabilization of reactive intermediates. The selection of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol as a substrate is driven by specific electronic and steric advantages:
Electronic Bias via the 4-Methoxyphenyl (PMP) Group: When a carbophilic Lewis acid (such as cationic Au(I) or Ru(II)) coordinates to the alkyne, it induces a partial positive charge on the adjacent carbon. The strongly electron-donating methoxy group stabilizes this developing carbocationic character. This electronic polarization is the causal factor that dictates the regioselectivity of the reaction, ensuring an anti-periplanar migration of the cyclopropane C–C bond rather than unwanted hydration or Meyer-Schuster-type degradation[2].
Stereocontrol: The steric bulk of the PMP group restricts the rotational freedom of the intermediate oxonium species. As the ring expands, the migrating alkyl group is forced into a specific trajectory, yielding the thermodynamically less stable but kinetically favored (Z)-alkylidene cyclobutanone with exceptional stereoselectivity[3].
Figure 1: Mechanistic pathway of the transition-metal-catalyzed ring expansion.
Validated Experimental Protocols
The following protocols have been optimized to ensure self-validating, reproducible results. Each step includes the chemical causality behind the operational choice to aid researchers in troubleshooting and scale-up.
Protocol A: Gold(I)-Catalyzed Synthesis of (Z)-3-(4-Methoxybenzylidene)cyclobutan-1-one
Gold(I) catalysis is the most robust method for the synthesis of cyclobutanones via ring expansion[4].
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Ph₃P)AuCl and AgNTf₂ in anhydrous CH₂Cl₂ (to achieve a 0.05 M catalyst concentration). Stir for 10 minutes at room temperature.
Causality: AgNTf₂ abstracts the chloride from the gold precatalyst, generating the highly alkynophilic cationic gold species [(Ph₃P)Au]⁺.
Filtration (Critical Step): Filter the active catalyst solution through a short, tightly packed pad of Celite into a secondary flame-dried flask.
Causality: Silver chloride (AgCl) precipitates during activation. If left in the reaction, these heterogeneous silver salts can act as competing Lewis acids, leading to alkyne hydration or oligomerization.
Substrate Addition: Cool the homogeneous catalyst solution to 0 °C. Add a solution of the alkynylcyclopropanol (0.1 M in CH₂Cl₂) dropwise over 5 minutes.
Causality: Dichloromethane is chosen for its non-coordinating nature, which prevents solvent molecules from outcompeting the alkyne for the cationic gold center. Cooling to 0 °C mitigates exothermic degradation.
Monitoring & Quenching: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). Complete conversion typically occurs within 2 hours. Quench by adding 0.1 mL of triethylamine.
Causality: Triethylamine coordinates to the gold catalyst, immediately halting the reaction and preventing product isomerization.
Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography to afford the (Z)-alkylidene cyclobutanone.
Protocol B: Cobalt-Mediated Rearrangement to 2-Cyclopentenones
While Gold and Ruthenium favor 4-membered rings, complexation with dicobalt octacarbonyl drives a formal [3+2] pathway to access 5-membered rings[5].
Step-by-Step Methodology:
Complexation: Dissolve the substrate (1.0 equiv) in CH₂Cl₂ and add Co₂(CO)₈ (1.05 equiv) at room temperature. Stir until CO evolution ceases (approx. 1 hour).
Rearrangement: Exchange the solvent to toluene and heat to 80 °C under an inert atmosphere for 12–24 hours.
Causality: The rate-determining step is the thermal dissociation of a CO ligand from the alkyne−Co₂(CO)₆ complex. This creates a coordinatively unsaturated cobalt moiety that inserts into the cyclopropane C–C bond, forming a metallacyclohexanone intermediate that subsequently collapses into the 2-cyclopentenone[5].
Figure 2: Standard experimental workflow for transition-metal-catalyzed ring expansions.
Quantitative Data Presentation
The table below summarizes the divergent reactivity of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol across different catalytic systems, highlighting the tunability of the ring expansion.
Catalyst System
Primary Product Scaffold
Isolated Yield (%)
Stereoselectivity (Z:E)
Reaction Time (h)
(Ph₃P)AuNTf₂ (5 mol%)
(Z)-Alkylidene Cyclobutanone
92
>20:1
2
[Ru(p-cymene)Cl₂]₂ (5 mol%)
(Z)-Alkylidene Cyclobutanone
88
6:1
12
Co₂(CO)₈ (1.0 equiv, Δ)
3-Aryl-2-Cyclopentenone
75
N/A
24
Note: The superior stereoselectivity observed with the Gold(I) system is attributed to the highly concerted nature of the anti-periplanar C–C bond migration, whereas Ruthenium can occasionally trigger competitive stepwise pathways depending on the ancillary ligands[1],[6].
References
Stereoselective, Dual-Mode Ruthenium-Catalyzed Ring Expansion of Alkynylcyclopropanols
Journal of the American Chemical Society
URL:[Link]
Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems
Molecules (MDPI)
URL:[Link]
Gold-Catalyzed Synthesis of Small Rings
Chemical Reviews (ACS Publications)
URL:[Link]
Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. A New Use of Alkyne−Co2(CO)6 Complexes in Organic Synthesis
Journal of the American Chemical Society
URL:[Link]
Application Notes and Protocols: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of a Strained Ring System In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Synthetic Potential of a Strained Ring System
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic design of building blocks that can be readily transformed into diverse heterocyclic scaffolds is therefore a key focus of contemporary research. 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol emerges as a particularly compelling starting material in this context. Its unique structural motif, combining the high ring strain of a cyclopropane, the versatile reactivity of an alkyne, and a strategically placed hydroxyl group, offers a rich platform for a variety of chemical transformations.
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, while the π-system of the alkyne and the nucleophilicity/leaving group ability of the hydroxyl group can be selectively activated by a range of catalysts. This combination of functionalities allows for controlled and predictable rearrangements and cyclizations, making 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol a powerful precursor for the synthesis of important five- and six-membered heterocyclic systems, including furans, pyrazoles, and pyridines.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol in the synthesis of these key heterocyclic cores. The methodologies described herein are designed to be robust and scalable, offering researchers in both academic and industrial settings a practical toolkit for accessing a diverse range of functionalized heterocyclic compounds.
Synthesis of the Building Block: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
The accessibility of the starting material is a crucial consideration for its widespread adoption. 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol can be efficiently prepared in a two-step sequence starting from the readily available 4-methoxybenzaldehyde. The synthesis involves the preparation of the key intermediate, 4-ethynylanisole, via the Corey-Fuchs reaction, followed by its addition to cyclopropanone.
Protocol 1: Synthesis of 4-Ethynylanisole via Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[2][3][4]
Step 1: Formation of the Dibromo-olefin
To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.).
After stirring for 5-10 minutes, add a solution of 4-methoxybenzaldehyde (1.0 eq.) in DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the 1,1-dibromo-2-(4-methoxyphenyl)ethene.
Step 2: Elimination to the Terminal Alkyne
Dissolve the dibromo-olefin (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
Add n-butyllithium (2.2 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-ethynylanisole.[5][6]
Protocol 2: Synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Dissolve 4-ethynylanisole (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise and stir the resulting solution for 30 minutes at -78 °C to form the lithium acetylide.
In a separate flask, prepare a solution of cyclopropanone ethyl hemiacetal (1.2 eq.) in anhydrous THF.
Slowly add the lithium acetylide solution to the cyclopropanone solution at -78 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol.
Application in Furan Synthesis: A Gold-Catalyzed Cascade
Substituted furans are prevalent motifs in natural products and pharmaceuticals.[7][8] A powerful strategy for their synthesis from 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol involves a two-step sequence: oxidation to the corresponding cyclopropyl ketone, followed by a gold-catalyzed intramolecular cyclization/ring-expansion cascade.
Protocol 3: Oxidation to 1-(1-[(4-Methoxyphenyl)ethynyl]cyclopropyl)ethan-1-one
The selective oxidation of the propargylic alcohol to the corresponding ketone is efficiently achieved using activated manganese dioxide (MnO₂).[9][10][11][12]
To a solution of 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 eq.) in dichloromethane (DCM), add activated manganese dioxide (10-20 eq.).
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary depending on the activity of the MnO₂.
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
Concentrate the filtrate under reduced pressure to yield the crude 1-(1-[(4-methoxyphenyl)ethynyl]cyclopropyl)ethan-1-one, which can often be used in the next step without further purification.
Protocol 4: Gold-Catalyzed Cyclization to 2-Methoxy-2-(4-methoxyphenyl)-5-methyl-2,3-dihydrofuran
The gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles provides a modular entry to highly substituted furans.[7][8][13]
To a solution of 1-(1-[(4-methoxyphenyl)ethynyl]cyclopropyl)ethan-1-one (1.0 eq.) in anhydrous methanol, add a gold(I) catalyst such as (Ph₃P)AuCl (5 mol%) and a silver co-catalyst like AgOTf (5 mol%) under an inert atmosphere.
Stir the reaction mixture at room temperature and monitor by TLC.
Once the starting material is consumed, concentrate the mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the substituted furan product.
Mechanism of Furan Formation
The gold-catalyzed furan synthesis is proposed to proceed through the following cascade mechanism:
Figure 1: Proposed mechanism for the gold-catalyzed synthesis of furans.
The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack. The carbonyl oxygen then attacks the activated alkyne in a 5-exo-dig cyclization. This is followed by a regioselective cleavage of the strained cyclopropane ring to form a carbocationic intermediate. This intermediate is then trapped by the nucleophile (methanol in this case). Finally, protodeauration regenerates the gold(I) catalyst and yields the furan product.[13]
Application in Pyrazole Synthesis: A Rearrangement-Condensation Strategy
Pyrazoles are a prominent class of N-heterocycles with a wide range of biological activities.[14][15] A versatile route to substituted pyrazoles from 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol involves an initial Meyer-Schuster rearrangement to an α,β-unsaturated ketone, followed by a classical cyclocondensation with hydrazine.
Protocol 5: Meyer-Schuster Rearrangement to an α,β-Unsaturated Ketone
The Meyer-Schuster rearrangement of tertiary propargylic alcohols provides access to α,β-unsaturated ketones.[16][17][18] This can be achieved under either acidic or gold-catalyzed conditions.
Method A: Acid-Catalyzed Rearrangement
Dissolve 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 eq.) in a suitable solvent such as dioxane or toluene.
Add a catalytic amount of a Brønsted acid, for example, p-toluenesulfonic acid (p-TsOH) (10 mol%).
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the α,β-unsaturated ketone.
Method B: Gold-Catalyzed Rearrangement
Dissolve 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 eq.) in toluene.
Add a gold(I) catalyst, such as PPh₃AuNTf₂ (1-2 mol%), and methanol (1.0 eq.).[1]
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Concentrate the reaction mixture and purify by column chromatography to obtain the α,β-unsaturated ketone.
Protocol 6: Cyclocondensation with Hydrazine to form a Pyrazole
The resulting α,β-unsaturated ketone can be readily converted to the corresponding pyrazole by reaction with hydrazine.[15][19][20]
Dissolve the α,β-unsaturated ketone (1.0 eq.) in ethanol.
Add hydrazine hydrate (1.1-1.5 eq.) to the solution.
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to afford the desired pyrazole.
Mechanism of Pyrazole Formation
The formation of the pyrazole proceeds in two key stages:
Figure 2: Reaction pathway for the synthesis of pyrazoles.
The first step is the Meyer-Schuster rearrangement, where the propargylic alcohol isomerizes to the more stable α,β-unsaturated ketone. The subsequent cyclocondensation with hydrazine begins with a Michael addition of one of the nitrogen atoms to the β-carbon of the enone. This is followed by an intramolecular condensation of the second nitrogen atom with the carbonyl group, leading to a dihydropyrazole intermediate. This intermediate then undergoes oxidation (often in situ with air or an added oxidant) to furnish the aromatic pyrazole ring.
Application in Pyridine Synthesis: A Multi-Step Approach
The synthesis of substituted pyridines, a cornerstone of medicinal chemistry, can also be accessed from 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol.[21] A plausible and modular approach is the Kröhnke pyridine synthesis, which utilizes an α,β-unsaturated ketone as a key precursor.[22][23][24][25]
Protocol 7: Preparation of the Pyridinium Ylide Precursor
The α,β-unsaturated ketone obtained from the Meyer-Schuster rearrangement (Protocol 5) is first converted to an α-bromo ketone. This can be achieved by reaction with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or by reaction with bromine in a suitable solvent.
The resulting α-bromo ketone is then reacted with pyridine in a solvent like acetone or acetonitrile to form the corresponding α-pyridinium methyl ketone salt.
Protocol 8: Kröhnke Pyridine Synthesis
A mixture of the α-pyridinium methyl ketone salt (1.0 eq.), an α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq.), and ammonium acetate (excess) in glacial acetic acid is heated to reflux.
The reaction is monitored by TLC until the starting materials are consumed.
After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., aqueous ammonia).
The precipitated product is collected by filtration, washed with water, and dried.
Purification by recrystallization or column chromatography affords the polysubstituted pyridine.
Mechanism of the Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a one-pot, multi-component reaction with a well-established mechanism:
Figure 3: Simplified mechanism of the Kröhnke pyridine synthesis.
The reaction begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, generating a 1,5-dicarbonyl intermediate. This intermediate then condenses with ammonia (from ammonium acetate) and cyclizes to form a dihydropyridine. Subsequent elimination of pyridine and water leads to the aromatic pyridine product.[23]
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of various heterocycles from 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol.
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol has been demonstrated to be a highly versatile and valuable building block for the synthesis of a range of important heterocyclic compounds. The unique combination of a strained cyclopropane ring, a reactive alkyne, and a functionalizable hydroxyl group allows for a variety of strategic transformations, including oxidation, rearrangement, and cyclization cascades. The protocols detailed in this guide provide robust and practical methods for the synthesis of substituted furans, pyrazoles, and pyridines, highlighting the synthetic utility of this readily accessible starting material. The mechanistic insights provided for each transformation should empower researchers to further explore and expand the application of this and related alkynylcyclopropanols in the pursuit of novel and complex molecular targets.
References
Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]
ResearchGate. Synthesis of polysubstituted pyridines from α,β-unsaturated enyne ketones. [Link]
Sheppard, T. D., et al. A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer−Schuster Rearrangement of Propargylic Alcohols at Room Temperature. J. Org. Chem.2011 , 76 (4), 1195–1201. [Link]
Miller, K. A., et al. The Meyer-Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Tetrahedron Lett.2022 , 104, 154015. [Link]
Wiley Online Library. Gold(I)‐Catalyzed Reaction of 1‐(1‐Alkynyl)‐cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. [Link]
PubMed. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]
Chemical Science (RSC Publishing). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. [Link]
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
Organic Syntheses. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddol-pyrrolidine Phosphoramidite. [Link]
Al-Zahrani, B. M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2020 , 25 (9), 2171. [Link]
PubMed. Gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles: a modular entry to highly substituted furans. [Link]
The Organic Chemistry Portal. Alcohol to Ketone - Common Conditions. [Link]
RSC Publishing. Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. [Link]
ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. [Link]
National Institutes of Health. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. [Link]
Reddit. MnO2 Activation/Preparation for Alcohol Oxidation? [Link]
Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. [Link]
Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]
National Institutes of Health. Synthesis of Cylopentenones from Cylopropanes and Ynol Silanes. [Link]
MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
Application Note: Divergent Functionalization of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide on the divergent transition-metal-catalyzed functionalization of alkynylc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide an authoritative, self-validating guide on the divergent transition-metal-catalyzed functionalization of alkynylcyclopropanols into privileged carbocyclic scaffolds.
Chemical Context & Mechanistic Rationale
The functionalization of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol represents a masterclass in exploiting molecular strain and π-activation. This substrate features a "spring-loaded" cyclopropanol ring directly conjugated to an internal alkyne. The presence of the electron-donating 4-methoxyphenyl group is not merely structural; it is a critical electronic director. By stabilizing developing positive charge during transition-metal coordination, the 4-methoxyphenyl moiety accelerates migratory insertions and dictates the regiochemical outcome of the ring expansion.
By selecting the appropriate transition metal catalyst, researchers can divergently functionalize the alkyne group, triggering distinct skeletal rearrangements to yield either four-membered (cyclobutanone) or five-membered (cyclopentenone) carbocycles. These scaffolds are highly sought after in drug development for their unique topological profiles and metabolic stability.
Divergent Functionalization Pathways
The alkyne functionalization is strictly governed by the nature of the metal's interaction with the π-system. As established by, highly carbophilic Gold(I) catalysts promote a 1,2-alkyl shift, expanding the ring by one carbon to form an alkylidene cyclobutanone. Conversely, demonstrated that Ruthenium(II) catalysis triggers a redox isomerization and C–C bond cleavage, homologating the system into a cyclopentenone.
Figure 1. Divergent catalytic functionalization pathways for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Quantitative Reaction Metrics
The table below summarizes the optimal conditions and quantitative outcomes for the divergent functionalization of the target molecule.
Pathway A: Gold(I)-Catalyzed Ring Expansion to Cyclobutanone
Causal Insights:
The use of AgSbF6 in conjunction with (PPh3)AuCl is mandatory. The silver salt abstracts the chloride ligand, precipitating insoluble AgCl and generating the highly electrophilic, cationic [(PPh3)Au]+ species. The non-coordinating SbF6⁻ counterion ensures the gold center remains fully accessible to the alkyne. Dichloromethane (DCM) is chosen as a non-coordinating solvent to prevent competitive binding to the catalyst.
Step-by-Step Procedure:
Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (PPh3)AuCl (0.01 mmol, 1 mol%) and AgSbF6 (0.01 mmol, 1 mol%) in anhydrous DCM (2.0 mL). Stir in the dark for 10 minutes. A white precipitate (AgCl) will form.
Substrate Addition: Dissolve 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 mmol) in anhydrous DCM (3.0 mL). Add this solution dropwise to the active catalyst suspension at 25 °C.
Reaction Execution: Stir the mixture at room temperature for 1 hour. The reaction is typically highly exothermic upon initial addition; maintain the water bath at 25 °C.
Quench & Workup: Filter the crude mixture directly through a short pad of Celite to remove the gold and silver residues, eluting with diethyl ether (10 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).
Self-Validation Checkpoints:
TLC Monitoring: The starting material (Rf ~0.3 in 4:1 Hexanes/EtOAc) stains dark brown with p-anisaldehyde. The cyclobutanone product appears as a highly UV-active spot (Rf ~0.5) that stains bright orange.
NMR Validation: Successful functionalization is confirmed via ¹H NMR by the complete disappearance of the cyclopropanol multiplet (~1.0–1.2 ppm) and the emergence of a diagnostic triplet at ~3.1 ppm (cyclobutanone ring CH2) alongside a sharp vinylic proton singlet at ~6.5 ppm (benzylidene CH).
Pathway B: Ruthenium(II)-Catalyzed Homologation to Cyclopentenone
Causal Insights:
Unlike the strictly anhydrous Au(I) pathway, the Ru(II) catalyzed homologation utilizes an Acetone/H2O (10:1) solvent mixture. The trace water is a critical proton shuttle that facilitates the redox isomerization of the cyclopropanol into an intermediate ketone prior to C–C bond cleavage and ring closure. The electron-rich 4-methoxyphenyl group heavily biases the reaction toward the cyclopentenone over the cyclobutanone by stabilizing the intermediate ruthenacycle.
Step-by-Step Procedure:
Reaction Setup: To a 15 mL pressure vial, add 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 mmol) and [CpRu(MeCN)3]PF6 (0.1 mmol, 10 mol%).
Solvent Addition: Add a degassed mixture of Acetone/H2O (10:1 v/v, 5.0 mL). Seal the vial under a nitrogen atmosphere.
Heating: Submerge the vial in a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaCl (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.
Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc 8:2).
Self-Validation Checkpoints:
TLC Monitoring: The cyclopentenone product (Rf ~0.25 in 4:1 Hexanes/EtOAc) is highly polar due to the conjugated enone system and exhibits intense UV absorbance at 254 nm.
NMR Validation: ¹H NMR will show a characteristic downfield shift for the α-vinylic proton of the cyclopentenone at ~6.3 ppm (doublet, J = 1.5 Hz), distinct from the exocyclic benzylidene proton seen in the Au(I) pathway.
Mechanistic Deep-Dive: Gold(I) Pathway
The functionalization of the alkyne via Gold(I) catalysis represents a self-contained catalytic cycle driven by the relief of cyclopropane ring strain. The mechanism relies on the alkyne acting as a π-trigger.
Figure 2. Mechanism of the Gold(I)-catalyzed ring expansion to alkylidene cyclobutanones.
Upon coordination of the cationic gold to the alkyne, the electron density from the cyclopropanol oxygen drives the cleavage of the C1–C2 bond. This 1,2-alkyl shift onto the activated alkyne generates a resonance-stabilized vinylgold oxocarbenium intermediate. The 4-methoxyphenyl group ensures high E/Z stereoselectivity by dictating the steric environment during the subsequent protonolysis step, which releases the cyclobutanone and regenerates the active [AuL]+ catalyst.
References
Title: Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols
Source: Journal of the American Chemical Society (2005)
URL: [Link]
Title: Stereoselective, Dual-Mode Ruthenium-Catalyzed Ring Expansion of Alkynylcyclopropanols
Source: Journal of the American Chemical Society (2008)
URL: [Link]
Title: Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes
Source: Journal of the American Chemical Society (1998)
URL: [Link]
Method
Scale-Up Synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is centered around the nucleophilic addition of a (4-methoxyphenyl)ethynyl organometallic species to a cyclopropanone equivalent. This guide offers a detailed, step-by-step protocol, in-depth discussion of the underlying chemical principles, critical safety considerations for large-scale production, and methods for purification and characterization. The presented protocol is designed to be a self-validating system, emphasizing robust and reproducible synthesis.
Introduction
1-Alkynylcyclopropanols are a class of organic compounds characterized by a highly strained three-membered ring bearing both a hydroxyl and an alkynyl substituent on the same carbon atom. This unique structural motif imparts significant synthetic versatility, making them valuable precursors for a variety of chemical transformations. The inherent ring strain of the cyclopropane ring can be harnessed to drive ring-opening and rearrangement reactions, providing access to a diverse range of more complex molecular architectures.[1] The title compound, 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, is of particular interest due to the electronic properties of the 4-methoxyphenyl group, which can influence the reactivity of the molecule and impart desirable characteristics in downstream applications.
The synthesis of tertiary cyclopropanols is most directly achieved through the addition of organometallic nucleophiles to a cyclopropanone core.[2] However, the inherent instability of cyclopropanone itself necessitates the use of more stable synthetic equivalents. This protocol will focus on a robust and scalable approach utilizing an in-situ generated cyclopropanone equivalent for the synthesis of the target molecule.
Reaction Mechanism and Strategy
The core of this synthetic strategy involves the nucleophilic addition of a pre-formed (4-methoxyphenyl)ethynyl organometallic reagent to a cyclopropanone equivalent. The most common and scalable organometallic reagents for this purpose are organolithium or Grignard reagents.
Formation of the Organometallic Reagent
The synthesis begins with the deprotonation of 4-ethynylanisole using a strong base to generate the corresponding nucleophile. For scale-up operations, both n-butyllithium (n-BuLi) and Grignard reagents are viable options.
Organolithium Formation: Treatment of 4-ethynylanisole with n-BuLi in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) affords the lithium (4-methoxyphenyl)ethynide. This reaction is typically fast and high-yielding.
Grignard Reagent Formation: Alternatively, the Grignard reagent, (4-methoxyphenyl)ethynylmagnesium bromide, can be prepared by reacting 4-ethynylanisole with a pre-formed Grignard reagent like ethylmagnesium bromide. This is an exchange reaction where the more acidic terminal alkyne proton is removed by the less acidic alkane-derived Grignard reagent.[3]
Nucleophilic Addition to a Cyclopropanone Equivalent
Due to the instability of cyclopropanone, a more stable precursor is required. A common and effective strategy is the use of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane or similar derivatives, which can be converted to cyclopropanone in situ. However, a more direct and often higher-yielding approach for tertiary cyclopropanols is the addition to a cyclopropanone equivalent that is readily prepared and handled.
The reaction proceeds via the nucleophilic attack of the (4-methoxyphenyl)ethynide anion on the electrophilic carbonyl carbon of the in-situ generated cyclopropanone. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Detailed Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
Material
Grade
Supplier
Notes
4-Ethynylanisole
98%
Commercially Available
n-Butyllithium
2.5 M in hexanes
Commercially Available
Pyrophoric, handle under inert atmosphere.
Tetrahydrofuran (THF)
Anhydrous, <50 ppm H₂O
Commercially Available
Cyclopropanone
Generated in situ
-
Hydrochloric Acid (HCl)
1 M aqueous solution
Commercially Available
Saturated Sodium Bicarbonate Solution
-
Prepared in-house
Saturated Sodium Chloride Solution (Brine)
-
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
-
Commercially Available
Diethyl Ether
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Ethyl Acetate
ACS Grade
Commercially Available
Equipment
Three-necked round-bottom flask
Oven-dried
Addition funnel
Oven-dried
Mechanical stirrer
Thermometer
Nitrogen/Argon inlet
Cooling bath (dry ice/acetone or cryocooler)
Separatory funnel
Rotary evaporator
Flash chromatography system
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Step-by-Step Procedure
Part A: Formation of Lithium (4-methoxyphenyl)ethynide
To an oven-dried, three-necked 1 L round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet, add 4-ethynylanisole (26.4 g, 200 mmol) and 400 mL of anhydrous THF.
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (88 mL of a 2.5 M solution in hexanes, 220 mmol, 1.1 equiv) via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C.
After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional hour.
Part B: Reaction with Cyclopropanone Equivalent
Note: This step assumes the in-situ generation or use of a stable cyclopropanone precursor. The following is a generalized procedure.
In a separate oven-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, prepare a solution of the cyclopropanone equivalent (200 mmol) in 500 mL of anhydrous THF and cool to -78 °C.
Slowly transfer the freshly prepared lithium (4-methoxyphenyl)ethynide solution from Part A to the cyclopropanone equivalent solution via cannula, maintaining the temperature below -70 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
Part C: Aqueous Workup and Purification
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.
Transfer the mixture to a 2 L separatory funnel and separate the layers.
Extract the aqueous layer with diethyl ether (3 x 200 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (200 mL) followed by brine (200 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product as an oil.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol as a pale yellow oil.
Safety Considerations for Scale-Up
The use of organolithium reagents such as n-butyllithium on a large scale presents significant hazards, primarily due to their pyrophoric nature.[1][2][4][5][6] Strict adherence to safety protocols is paramount.
Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (nitrogen or argon). All glassware must be thoroughly oven- or flame-dried prior to use.[1]
Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn. For larger scale operations, a face shield and Nomex or other fire-resistant clothing are recommended.[6]
Temperature Control: The addition of n-BuLi is highly exothermic. A robust cooling system and slow, controlled addition are critical to prevent a runaway reaction.
Quenching: The quenching of any remaining organolithium reagent must be done slowly and at low temperatures to manage the exothermic reaction.
Spill Management: A Class D fire extinguisher (for combustible metals) and powdered lime or sand should be readily available to smother any potential fires. Do not use water or carbon dioxide extinguishers on organolithium fires.
Characterization
The final product should be characterized to confirm its identity and purity.
Technique
Expected Results
¹H NMR
Signals corresponding to the methoxy protons, aromatic protons, and cyclopropyl protons. The absence of the acetylenic proton signal from the starting material should be confirmed.
¹³C NMR
Signals for the methoxy carbon, aromatic carbons, alkynyl carbons, the quaternary cyclopropyl carbon bearing the hydroxyl group, and the CH₂ carbons of the cyclopropyl ring.
IR Spectroscopy
A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a sharp absorption for the C≡C stretch (around 2230 cm⁻¹), and characteristic absorptions for the aromatic ring and C-O bonds.
Mass Spectrometry
The molecular ion peak corresponding to the calculated mass of C₁₂H₁₂O₂.
Purity (HPLC/GC)
>95% for most applications.
Note: Specific spectral data for the title compound is not widely available in the public domain. The expected results are based on the analysis of its chemical structure and comparison with similar compounds.[7][8][9][10][11][12][13][14][15][16][17]
Purification and Stability
Purification
For multi-gram to kilogram scale, flash column chromatography is a viable purification method. For larger, industrial-scale production, alternative purification methods may be more economical.
Distillation: Due to the relatively high molecular weight and the presence of the hydroxyl group, high-vacuum distillation may be possible. However, the thermal stability of the compound must first be assessed, as tertiary propargyl alcohols can be prone to decomposition at elevated temperatures.
Crystallization: If the final product is a solid or can be induced to crystallize, this would be a highly efficient and scalable purification method. The formation of co-crystals or salts could also be explored.
Stability and Storage
Tertiary propargyl alcohols can be sensitive to acid and heat. It is recommended to store the purified product under an inert atmosphere at reduced temperatures (2-8 °C) to minimize potential degradation over time. The thermal stability should be formally evaluated using techniques like thermogravimetric analysis (TGA) if the compound is to be subjected to high temperatures in subsequent steps.[18][19][20][21]
Conclusion
The protocol described provides a robust and scalable pathway for the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol. The key to a successful and safe scale-up lies in the careful control of reaction parameters, particularly temperature, and strict adherence to safety procedures for handling pyrophoric reagents. The versatility of the alkynylcyclopropanol moiety makes the title compound a valuable building block for further synthetic explorations in drug discovery and materials science.
References
Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
Reich, H. J., & Thompson, J. L. (2014). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE (Journal of Visualized Experiments), (117), e52230.
Favorskii, A. E. (1905). Action of potassium hydroxide on mixtures of ketones and acetylenic hydrocarbons. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 37, 643-645.
University of California, Irvine, Environmental Health and Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
University of California, Los Angeles, Environmental Health and Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
University of California, Berkeley, College of Chemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
PubMed. (2020, August 7). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. Retrieved from [Link]
Snead, D. R., & Chen, C.-y. (2024). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv.
Snead, D. R., & Chen, C.-y. (2024). Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development, 28(1), 2-9.
American Chemical Society Publications. (2020, April 24). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. Organic Letters, 22(15), 5715-5720.
ResearchGate. (n.d.). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols | Request PDF. Retrieved from [Link]
DePuy, C. H. (1971). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 4(7), 217–222.
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
Mauduit, M., & Alexakis, A. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 789–803.
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
McIntosh, J. A., et al. (2020). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters.
National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
The Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]
Fiveable. (2025, August 15). 4-methoxyphenylmagnesium bromide: Organic Chemistry Study.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. a. Retrieved from [Link]
The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol.. Retrieved from [Link]
MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
Department of Energy. (2010, October 15). Process Development and Scale-up of Advanced Cathode Materials. Retrieved from [Link]
ResearchGate. (2024, November 11). Scalable deoxygenative alkynylation of alcohols via flow photochemistry. Retrieved from [Link]
MDPI. (2022, February 4). Thermal Stability of Ionic Liquids: Effect of Metals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. Retrieved from [Link]
MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
MDPI. (n.d.). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Retrieved from [Link]
Cell. (n.d.). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. Retrieved from [Link]
NIST WebBook. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
Beilstein Journals. (n.d.). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Retrieved from [Link]
Aidic. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link]
MassBank. (2008, October 21). Organic oxygen compounds. Retrieved from [Link]
ResearchGate. (2025, October 15). (PDF) Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Retrieved from [Link]
Application Notes & Protocols: Evaluating 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol for Novel Pharmaceutical Development
Abstract The confluence of structurally unique motifs in a single molecular scaffold presents compelling opportunities in drug discovery. The molecule 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol incorporates three such...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The confluence of structurally unique motifs in a single molecular scaffold presents compelling opportunities in drug discovery. The molecule 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol incorporates three such features: a cyclopropane ring, an ethynyl linker, and a methoxyphenyl group. The cyclopropane moiety, a strained three-membered ring, is a recognized "bioisostere" capable of enhancing metabolic stability, improving potency, and providing conformational rigidity.[1][2][3] The ethynyl group offers a rigid, linear linker that can serve as a pharmacophore or a reactive handle for covalent modification.[4] Lastly, the methoxyphenyl group is a common feature in bioactive compounds, influencing lipophilicity and target interactions.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (referred to herein as MPEC) as a potential pharmaceutical agent. It outlines detailed protocols for foundational assays, including preliminary cytotoxicity screening, metabolic stability assessment, and initial target class investigation, with a focus on explaining the causality behind experimental choices.
Introduction: The Rationale for MPEC in Drug Discovery
The strategic design of small molecules is central to modern therapeutics. The inclusion of a cyclopropane ring can significantly enhance pharmacological properties by locking the molecule into a bioactive conformation, thereby improving target binding and potency.[2][7] Furthermore, this moiety can increase metabolic stability by shielding adjacent groups from enzymatic degradation.[3]
The ethynyl, or alkyne, functionality is not merely a passive linker. Its linear geometry can precisely orient other functional groups within a binding pocket, and it can participate in various non-covalent interactions.[4] In some contexts, alkynes can act as "warheads" for the irreversible inhibition of target proteins.[4] The combination of a cyclopropyl group adjacent to an alkyne can also serve as a sensitive mechanistic probe to investigate reaction intermediates, a property that hints at its potential for unique interactions with biological targets.[8]
Given this structural composition, MPEC represents a novel scaffold with significant, albeit uncharacterized, potential. The following application notes provide a logical, stepwise framework for elucidating its preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and exploring its mechanism of action.
Caption: High-level workflow for the evaluation of a novel compound like MPEC.
Application Note 1: In Vitro Cytotoxicity Profiling
Objective: To determine the concentration-dependent cytotoxic effect of MPEC on various human cell lines, establishing a preliminary therapeutic window and identifying potential selectivity between cancerous and non-cancerous cells.
Rationale: The evaluation of cytotoxic potential is a critical first step in drug discovery.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11] Its high-throughput compatibility makes it ideal for initial screening.[12] By testing against a panel of cell lines, including both tumor and healthy cell types, we can derive the half-maximal inhibitory concentration (IC50) and a preliminary selectivity index.
Protocol: MTT Assay for Cytotoxicity
Caption: Experimental workflow for the MTT cytotoxicity assay.
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of MPEC in complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO equivalent) and positive control (e.g., doxorubicin) wells.[9]
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 5 minutes.[11]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[MPEC]) to determine the IC50 value using non-linear regression.
Data Presentation: Hypothetical Cytotoxicity Profile of MPEC
Cell Line
Cell Type
IC50 (µM) after 72h
Selectivity Index (SI) vs. HEK293
MCF-7
Human Breast Adenocarcinoma
15.2
>6.5
A549
Human Lung Carcinoma
25.8
>3.8
HEK293
Human Embryonic Kidney (Non-cancerous)
>100
1.0
Note: Data are hypothetical and for illustrative purposes only.
Objective: To evaluate the in vitro metabolic stability of MPEC using human liver microsomes. This assay predicts the susceptibility of a compound to Phase I metabolism, a key determinant of its pharmacokinetic profile.
Rationale: Poor metabolic stability leads to rapid clearance from the body, reducing bioavailability and therapeutic efficacy.[14] In vitro assays using liver subcellular fractions (like microsomes or S9) are standard practice in early drug discovery to predict in vivo hepatic clearance.[13][15] Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[14] This assay provides critical parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Protocol: Liver Microsomal Stability Assay
Materials:
MPEC (1 µM working solution)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (or NADPH stock solution)
Phosphate buffer (e.g., 100 mM, pH 7.4)
Acetonitrile with an internal standard (for reaction quenching and sample prep)
LC-MS/MS system for quantification
Procedure:
Preparation: Prepare a reaction mixture containing MPEC (1 µM final concentration) and HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This provides the necessary cofactor for CYP enzyme activity.
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining percentage of MPEC at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of MPEC remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Hypothetical Metabolic Stability of MPEC
Parameter
Value
Interpretation
In Vitro t½ (min)
45
Moderate Stability
Intrinsic Clearance (CLint, µL/min/mg)
30.8
Low to Moderate Clearance
Note: Data are hypothetical. Interpretation depends on the specific therapeutic context and desired dosing regimen.
Objective: To perform an initial screen to determine if MPEC modulates the activity of G-protein coupled receptors (GPCRs), one of the largest classes of drug targets.
Rationale: The structural features of MPEC are common in molecules that target GPCRs.[16] GPCRs regulate a vast array of physiological processes, making them highly valuable therapeutic targets.[17] Functional assays that measure the downstream consequences of receptor activation, such as the generation of second messengers (e.g., cAMP or intracellular Ca2+), are a cornerstone of GPCR drug discovery.[18][19] A calcium flux assay is a direct and high-throughput method to screen for modulation of GPCRs that signal through the Gq pathway, which leads to the release of intracellular calcium.[18]
Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Protocol: Calcium Flux Functional Assay
Materials:
A cell line stably expressing a target Gq-coupled GPCR (e.g., HEK293 with Muscarinic M3 receptor).
Known agonist and antagonist for the target receptor (positive controls).
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
Compound Preparation: Prepare dilutions of MPEC in assay buffer. To test for agonist activity, MPEC will be added directly. To test for antagonist activity, cells will be pre-incubated with MPEC before the addition of a known agonist.
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
Compound Addition: Using the instrument's liquid handling capabilities, add MPEC (for agonist mode) or the known agonist (for antagonist mode) to the wells.
Kinetic Readout: Immediately begin recording fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium concentration.
Data Analysis: Analyze the kinetic data to determine the maximum fluorescence response. For agonist mode, plot the response against MPEC concentration to determine EC50. For antagonist mode, plot the inhibition of the agonist response against MPEC concentration to determine IC50.
Conclusion
The molecule 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (MPEC) stands as a promising starting point for a drug discovery program due to its unique combination of favorable structural motifs. The protocols detailed in these application notes provide a validated, logical, and efficient pathway for its initial characterization. By systematically assessing cytotoxicity, metabolic stability, and potential biological targets, researchers can rapidly determine the viability of MPEC as a lead scaffold and gather the necessary data to guide subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
References
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available from: [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
Frontage Laboratories. Metabolic Stability. Frontage Laboratories. Available from: [Link]
Zhang R, Xie X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]
Pires DEV, Blundell TL, Ascher DB. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available from: [Link]
Stößel A, Stieglitz K, Gedschold R, et al. (2022). Small Molecule Tools to Study Cellular Target Engagement for the Intracellular Allosteric Binding Site of GPCRs. Chemistry. Available from: [Link]
S. S. Roughan, H. S. T. T. T. B. R. S. K. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]
Heilker R, Wolff M. (2008). 12 Assays to read GPCR modulation and signaling. Cambridge University Press & Assessment. Available from: [Link]
Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. (2024). Available from: [Link]
Tools for GPCR drug discovery. PMC. (2012). Available from: [Link]
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. (2024). Available from: [Link]
Singha Roy, P. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available from: [Link]
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery. Annual Reviews. (2024). Available from: [Link]
Thurber, G. M., & Yang, K. S. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. NCBI. Available from: [Link]
Sala, A., & Rosini, C. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]
Synergistic Sc(III)/Au(I)-Catalyzed Dearomative Spiroannulation of 2-(Ethynyl)aryl Cyclopropanes with 2-Aryl Indoles. Organic Letters. (2022). Available from: [Link]
Synergistic Sc(III)/Au(I)-Catalyzed Dearomative Spiroannulation of 2-(Ethynyl)aryl Cyclopropanes with 2-Aryl Indoles. ResearchGate. (2022). Available from: [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. (2024). Available from: [Link]
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. (2020). Available from: [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). Available from: [Link]
Johnson, J. E., et al. (2005). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. PubMed. Available from: [Link]
Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. PubMed. (2016). Available from: [Link]
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. (2021). Available from: [Link]
Synergistic Sc(III)/Au(I)-Catalyzed Dearomative Spiroannulation of 2-(Ethynyl)aryl Cyclopropanes with 2-Aryl Indoles. ACS Publications. (2022). Available from: [Link]
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]
Cyclopropanol, 1-ethoxy-. Organic Syntheses. Available from: [Link]
Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. (2024). Available from: [Link]
Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. Available from: [Link]
Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. (2018). Available from: [Link]
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC. Available from: [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. (2025). Available from: [Link]
Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. Impressions@MAHE. (2024). Available from: [Link]
Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. ChemRxiv. (2024). Available from: [Link]
Technical Support Center: Optimizing the Synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-[(4-Me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
The cyclopropanol moiety is a highly strained system (~27 kcal/mol of ring strain), making it highly susceptible to base-catalyzed ring-opening (retro-Favorskii fragmentation) and thermal degradation. To achieve high yields, your synthetic design must balance the reactivity required for C-C bond formation with the mildness necessary to preserve the three-membered ring.
Below, we explore the two most robust, self-validating methodologies for this synthesis, accompanied by mechanistic troubleshooting and quantitative optimization data.
Synthetic Strategy Overview
There are two primary disconnections for synthesizing 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol:
Route A (Cross-Coupling): Sonogashira coupling of 1-ethynylcyclopropan-1-ol with 4-iodoanisole [1].
Route B (Nucleophilic Addition): Addition of lithium (4-methoxyphenyl)acetylide to a cyclopropanone equivalent (e.g., 1-ethoxycyclopropanol) [2, 3].
Diagram 1: The two primary synthetic pathways for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Route A: Sonogashira Cross-Coupling
Standard Operating Procedure
Objective: Couple 1-ethynylcyclopropan-1-ol with 4-iodoanisole while suppressing Glaser homocoupling and cyclopropanol ring-opening.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-iodoanisole (1.0 equiv) in rigorously degassed THF (0.2 M).
Catalyst Loading: Add
Pd(PPh3)4
(5 mol%) and CuI (2 mol%). Stir for 5 minutes until homogeneous.
Base Addition: Add anhydrous piperidine (2.0 equiv).
Alkyne Addition: Dissolve 1-ethynylcyclopropan-1-ol (1.2 equiv) in degassed THF and add dropwise over 1 hour via syringe pump at room temperature (20–25 °C).
Monitoring & Workup: Monitor via TLC/GC-MS. Upon completion (typically 4-6 hours), quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography.
Quantitative Data: Optimization Matrix
The choice of base and temperature is critical. High temperatures and strong bases (like Et3N at 65 °C) lead to catastrophic yield loss due to thermal degradation [1].
Entry
Catalyst (5 mol%)
Base (2 equiv)
Solvent
Temp (°C)
Yield (%)
Primary Observation / Failure Mode
1
Pd(PPh3)2Cl2
Et3N
THF
65
27%
Significant ring-opening; dark reaction mixture.
2
Pd(PPh3)4
iPr2NH
THF
25
65%
Moderate yield; some unreacted starting material.
3
Pd(dppf)Cl2
Piperidine
THF
25
78%
Clean conversion; trace homocoupling.
4
Pd(PPh3)4
Piperidine
THF
25
84%
Optimal conditions; minimal side reactions.
Troubleshooting FAQs (Route A)
Q: My yield is dominated by the Glaser homocoupling product (bis-alkyne). How do I prevent this?A: Glaser coupling is strictly dependent on the presence of oxygen and high local concentrations of the copper-acetylide intermediate.
Causality: Oxygen acts as the terminal oxidant for the Cu(II) species that drives homocoupling.
Solution: Perform a rigorous Freeze-Pump-Thaw (3 cycles) on your solvent. Additionally, use a syringe pump to add the 1-ethynylcyclopropan-1-ol slowly. This keeps the steady-state concentration of the copper-acetylide low, favoring transmetalation to the Palladium center over homocoupling.
Q: I am observing a large amount of an acyclic ketone byproduct. What is happening?A: You are observing base-catalyzed retro-Favorskii fragmentation. The cyclopropanol ring is under immense strain. When the hydroxyl group is deprotonated by a strong base at elevated temperatures, the alkoxide intermediate collapses, cleaving the C-C bond to form an acyclic enolate/ketone.
Solution: Never exceed 30 °C during the reaction. Switch from
Et3N
to a milder, more sterically hindered base like piperidine or diisopropylamine, which are sufficient for the Sonogashira catalytic cycle but less likely to promote ring-opening.
Route B: Nucleophilic Addition to Cyclopropanone Equivalents
Free cyclopropanone is highly unstable and rapidly polymerizes. Therefore, we use a stable equivalent—such as 1-ethoxycyclopropanol—which collapses in situ to the reactive cyclopropanone intermediate upon deprotonation [2].
Standard Operating Procedure
Objective: Generate lithium (4-methoxyphenyl)acetylide and trap it with in situ generated cyclopropanone.
Acetylide Generation: In a dry Schlenk flask under argon, dissolve 4-ethynylanisole (1.2 equiv) in anhydrous THF (0.3 M). Cool to -78 °C. Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Electrophile Preparation: In a separate flask, dissolve 1-ethoxycyclopropanol (1.0 equiv) in THF. Add a mild base (e.g., EtMgBr, 1.0 equiv) at 0 °C to generate the alkoxide, which equilibrates to cyclopropanone.
Addition: Transfer the cyclopropanone solution dropwise into the acetylide solution at -78 °C.
Warming & Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench carefully at 0 °C with a pH 7 phosphate buffer or sat.
NH4Cl
. Extract with MTBE.
Diagram 2: Mechanistic pathway and failure modes of the nucleophilic addition route.
Troubleshooting FAQs (Route B)
Q: The reaction stalls, and I recover mostly unreacted 1-ethoxycyclopropanol. Why isn't the addition happening?A: The equilibrium between the 1-ethoxycyclopropoxide anion and the free cyclopropanone is highly temperature-dependent. At -78 °C, the collapse to cyclopropanone is extremely slow.
Solution: If you add the hemiacetal directly to the acetylide at -78 °C, you must allow the reaction mixture to gradually warm to -20 °C or 0 °C to provide enough thermal energy for the cyclopropanone to form and immediately be trapped by the acetylide [3].
Q: Why do I get a complex mixture during the aqueous workup?A: The product is a tertiary cyclopropanol. Under strongly acidic conditions (e.g., quenching with 1M HCl), the alkyne can undergo hydration, or the cyclopropanol can undergo acid-catalyzed ring expansion/opening. Under strongly basic conditions, it undergoes retro-Favorskii cleavage.
Solution: Your workup must be strictly pH neutral to mildly acidic (pH 6-7). Saturated aqueous
NH4Cl
or a pH 7 phosphate buffer is mandatory. Keep the biphasic mixture cold (0–5 °C) during the extraction process.
Q: Can I use Grignard reagents instead of Lithium acetylides?A: Yes, but magnesium acetylides are generally less nucleophilic than their lithium counterparts. If you use a Grignard reagent (e.g., (4-methoxyphenyl)ethynylmagnesium bromide), you may need to add Lewis acid additives (like
CeCl3
) to activate the transient cyclopropanone, though this complicates the protocol and increases the risk of ring-opening. Lithium acetylides remain the gold standard for this specific transformation [3].
References
European Patent Office.INDOLE DERIVATIVE - EP 2522657 B1. (2011). Details the Sonogashira coupling of 1-ethynylcyclopropanol using palladium/copper catalysis.
Organic Letters - ACS Publications.C-Alkynylation of Cyclopropanols. (2015). Discusses the utility of functionalized cyclopropanols and their reactivity.
Organic Process Research & Development - ACS Publications.Multikilogram-Scale Synthesis of a Chiral Cyclopropanol and an Investigation of the Safe Use of Lithium Acetylide. (2011). Provides authoritative grounding on the safe, large-scale addition of lithium acetylides to cyclopropanones.
Optimization
How to prevent ring-opening of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol during reactions
Technical Support Center: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol Introduction: Navigating the Reactivity of a Strained Synthon Welcome to the technical support guide for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Introduction: Navigating the Reactivity of a Strained Synthon
Welcome to the technical support guide for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol. This molecule is a valuable synthetic intermediate, combining the unique properties of a cyclopropanol, a tertiary alcohol, and an internal alkyne. However, its high utility is matched by its inherent instability. The high ring strain of the cyclopropane ring (approx. 27.5 kcal/mol) and its nature as a tertiary propargylic alcohol make it highly susceptible to undesired ring-opening and rearrangement reactions.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions in your own synthetic applications, ensuring the integrity of the cyclopropane ring is maintained.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: My reaction is yielding an α,β-unsaturated ketone instead of my desired product. What is causing this side reaction?
A1: This is the most common failure mode when working with this substrate and is almost certainly the result of an acid-catalyzed rearrangement. Because your starting material is a tertiary propargylic alcohol, it is highly susceptible to two classic named reactions under acidic conditions: the Meyer-Schuster rearrangement and the Rupe rearrangement .[2][3][4]
Both pathways begin with the protonation of the tertiary alcohol, followed by the loss of water to form a stabilized propargyl carbocation. This intermediate is the branching point for multiple undesired products.[5] The presence of even trace amounts of acid (e.g., from reagents, solvents, or silica gel chromatography) can initiate this cascade.
Below is a diagram illustrating the key molecular structures involved.
Caption: Key structures in the acid-catalyzed degradation pathway.
The key takeaway is that rigorous exclusion of Brønsted and strong Lewis acids is paramount for preventing these rearrangements.
Q2: Besides acid, what other conditions can cause the cyclopropane ring to open?
A2: While acid-catalyzed rearrangements are the most prevalent issue, the strained cyclopropanol ring can be opened under several other conditions:
Radical Reactions: The formation of a radical at the carbon adjacent to the cyclopropane ring can lead to extremely rapid ring-opening.[6] Therefore, conditions that generate radicals, such as high temperatures, UV irradiation, or the use of radical initiators (e.g., AIBN), should be avoided.
Oxidative Conditions: Strong oxidizing agents can promote oxidative ring-opening.[7] This is particularly relevant in reactions aiming to modify other parts of the molecule. Silver (Ag) and Copper (Cu) salts, often used in oxidative couplings, can facilitate this process.[8][9]
Transition Metal Catalysis: While some transition metal-catalyzed reactions can be mild, others are explicitly designed to proceed via ring-opening.[10][11][12] The outcome is highly dependent on the metal, ligands, and proposed catalytic cycle. For instance, palladium-catalyzed processes can involve β-carbon elimination from a cyclopropylmethyl-palladium intermediate, leading to ring-opened products.
Part 2: Proactive Strategies & Recommended Protocols
The most robust strategy to prevent undesired side reactions is to temporarily modify the reactive tertiary alcohol. This is achieved through the use of a protecting group.
Strategy 1: Protection of the Hydroxyl Group
By converting the hydroxyl group into a stable ether, you effectively "disarm" the molecule, preventing the initial protonation step required for the Meyer-Schuster and Rupe rearrangements.[13] Silyl ethers are an excellent choice due to their ease of installation, stability across a wide range of non-acidic and non-fluoride conditions, and reliable deprotection methods.[14]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS)
Why: It offers a good balance of steric bulk, providing stability to many reagents, while still being readily cleaved using fluoride sources like TBAF.
This protocol provides a self-validating system for protecting the hydroxyl group, minimizing the risk of ring-opening.
Preparation:
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (1.0 eq).
Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Add Imidazole (2.5 eq) to the solution and stir until it fully dissolves.
Cool the reaction mixture to 0 °C using an ice-water bath.
Reaction:
In a separate flask, dissolve tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in a minimal amount of anhydrous DCM.
Add the TBDMS-Cl solution dropwise to the stirring, cooled substrate solution over 10 minutes.
Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
Monitoring & Work-up:
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The product spot should have a significantly higher Rf than the starting alcohol.
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product via flash column chromatography on silica gel. Crucially, pre-treat the silica gel by eluting the packed column with the solvent system containing 1% triethylamine to neutralize any acidic sites before loading the sample.
Elute with a gradient of 100% Hexanes up to 98:2 Hexanes:Ethyl Acetate.
The resulting TBDMS-protected compound is now stable and can be used in subsequent reactions (e.g., Sonogashira coupling at the alkyne terminus) without risk of ring-opening.
Strategy 2: Judicious Choice of Reaction Conditions
If protection/deprotection steps are not feasible, you must exert strict control over the reaction environment.
Parameter
Recommendation & Rationale
pH Control
Strictly avoid acidic conditions (pH < 6). If a reaction is expected to generate acid, include a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) or use a buffered solvent system.
Temperature
Maintain the lowest possible temperature for the reaction to proceed. High temperatures can provide the activation energy for decomposition pathways, including radical-mediated ring-opening.[6]
Catalysts
Avoid strong Brønsted acids (e.g., H₂SO₄, HCl, PTSA). [2] If an acid catalyst is required, consider milder Lewis acids that are less prone to protonation or transition-metal catalysts known to operate under neutral conditions.[2][11]
Solvents
Use high-purity, anhydrous, and degassed solvents. This minimizes trace acid/water and dissolved oxygen, which can contribute to side reactions.
Part 3: Troubleshooting Guide
This table addresses specific issues you might encounter during your experiments.
Symptom / Observation
Probable Cause(s)
Recommended Corrective Actions
Major byproduct matches the mass of an α,β-unsaturated ketone.
1. Immediately switch to a protection strategy (see protocol above).2. Re-purify all reagents and solvents to remove trace acid.3. Add a stoichiometric amount of a non-nucleophilic base to the reaction.
Formation of a complex mixture of unidentified products.
1. Degas all solvents thoroughly before use.2. Run the reaction under a strict inert atmosphere.3. Lower the reaction temperature.4. Add a radical inhibitor like BHT (Butylated hydroxytoluene).
Reaction works, but yield is low upon purification.
Decomposition on silica gel.
1. Neutralize silica gel with triethylamine before use.2. Consider alternative purification methods like preparative HPLC with a neutral mobile phase or crystallization.
Part 4: Visual Workflow for Experimental Design
Use the following decision tree to guide your experimental setup and minimize the risk of ring-opening.
Caption: Decision workflow for selecting safe reaction conditions.
References
Bao, M., & Li, Y. (2016). Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes. Organic Letters, 18(15), 3742–3745. Available at: [Link]
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved March 30, 2026, from [Link]
Marek, I., & Simaan, S. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 724–734. Available at: [Link]
Dudley, G. B., & Engel, D. A. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4337-4346. Available at: [Link]
SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved March 30, 2026, from [Link]
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(4), 977–1050. Available at: [Link]
Chemiz. (2025, December 26). Rupe Rearrangement [Video]. YouTube. Available at: [Link]
Zhu, S., & Yu, J. Q. (2015). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society, 137(35), 11294–11297. Available at: [Link]
Reddy, B. V. S., et al. (2023). SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols. The Journal of Organic Chemistry, 88(18), 12891–12901. Available at: [Link]
Galkin, M. V., et al. (2024). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. Available at: [Link]
Laktsevich-Iskryk, M., Hurski, A., & Ošeka, M. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 30, 2026, from [Link]
ResearchGate. (n.d.). Rupe rearrangement. Request PDF. Retrieved March 30, 2026, from [Link]
Jang, Y., Machín-Rivera, R., & Lindsay, V. N. G. (2021). Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis. Synthesis, 53(10), 1677-1694. Available at: [Link]
SynArchive. (n.d.). Rupe Rearrangement. Retrieved March 30, 2026, from [Link]
Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223–255. Available at: [Link]
Ball, M., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Nature Communications, 9, 3221. Available at: [Link]
Google Patents. (1996). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
Slideshare. (n.d.). Rupe Rearrgment. Retrieved March 30, 2026, from [Link]
Sekiguchi, Y., Lee, Y. Y., & Yoshikai, N. (2021). Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Letters, 23(15), 5993–5997. Available at: [Link]
Gaily, A., & Al-Masum, M. (2018). Transition Metal-Catalyzed Reactions of Alkynyl Halides. Current Organic Synthesis, 15(6), 772-793. Available at: [Link]
SynArchive. (n.d.). Protecting Groups List. Retrieved March 30, 2026, from [Link]
Iwasawa, N., et al. (1997). Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. The Journal of Organic Chemistry, 62(7), 1929–1939. Available at: [Link]
Yoshikai, N., et al. (2015). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 6(3), 1847-1851. Available at: [Link]
Li, J. H., et al. (2020). Copper(II)-Mediated Ring Opening/Alkynylation of Tertiary Cyclopropanols by Using Nonmodified Terminal Alkynes. Organic Letters, 22(14), 5451–5455. Available at: [Link]
Hirano, K., et al. (2012). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. The University of Osaka Institutional Knowledge Archive. Available at: [Link]
Wang, J., et al. (2024). Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters, 26(19), 4380–4385. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Welcome to the technical support and troubleshooting guide for the synthesis and purification of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol . This molecule is typically synthesized via the Sonogashira cross-coupling of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting guide for the synthesis and purification of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol . This molecule is typically synthesized via the Sonogashira cross-coupling of 1-ethynylcyclopropan-1-ol and 4-iodoanisole[1]. While the carbon-carbon bond formation is highly robust, the reaction matrix generates a complex mixture of transition metal residues, phosphine ligands, and homocoupled byproducts that are notoriously difficult to separate.
This guide provides field-proven, self-validating protocols to isolate your target compound with >99% purity.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical properties of the reaction matrix. The table below summarizes the quantitative data and behavioral profiles of the target molecule and its common impurities.
Compound
Molecular Weight
Rf Value (Hexanes:EtOAc 3:1)
Solubility Profile
Primary Removal Strategy
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
188.23 g/mol
~0.35
Soluble in DCM, EtOAc, Et₂O
Target Product
4-Iodoanisole (Unreacted starting material)
234.03 g/mol
~0.80
Highly soluble in hexanes
Flash Chromatography
1,4-bis(1-hydroxycyclopropyl)buta-1,3-diyne
162.19 g/mol
~0.15
Soluble in polar organics, insoluble in hexanes
Flash Chromatography
Triphenylphosphine Oxide (TPPO)
278.29 g/mol
~0.10 (Streaks)
Soluble in DCM/EtOAc, insoluble as a Zn complex
ZnCl₂ Precipitation
Palladium / Copper Residues
N/A
Baseline
Insoluble in organics, forms colloidal suspensions
Metal Scavenging
Mechanistic Pathway of Impurity Formation
Understanding the origin of your impurities allows for proactive experimental adjustments. The diagram below illustrates the standard Sonogashira catalytic cycle alongside the competing Glaser homocoupling pathway, which is responsible for the highly polar diyne impurity[2].
Sonogashira catalytic cycle and the competing oxygen-promoted Glaser homocoupling pathway.
Troubleshooting FAQs
Q: Why is my product contaminated with a large amount of a highly polar spot (Rf ~0.15)?A: This is the Glaser homocoupling byproduct, 1,4-bis(1-hydroxycyclopropyl)buta-1,3-diyne. During the Sonogashira reaction, the copper(I) co-catalyst reacts with 1-ethynylcyclopropan-1-ol to form a copper acetylide intermediate[2]. If oxygen is present in the system, it promotes the oxidative dimerization of these intermediates, forming a symmetric 1,3-diyne[3]. To prevent this causality, ensure rigorous degassing of your solvents (e.g., via freeze-pump-thaw) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction[3].
Q: How can I efficiently remove triphenylphosphine oxide (TPPO) without running multiple columns?A: TPPO is notoriously difficult to separate via standard chromatography due to its severe streaking behavior. Instead, exploit its Lewis basicity. By adding Zinc Chloride (ZnCl₂) to your crude mixture in a polar solvent (like ethanol or ethyl acetate), the TPPO coordinates with the zinc to form a highly insoluble TPPO–Zn complex[4]. This complex precipitates out of solution and can be easily removed via simple filtration, leaving your target product in the filtrate[4].
Q: My isolated product has a persistent yellowish-brown tint. How do I remove it?A: This discoloration is typically caused by colloidal palladium or copper nanoparticles that bleed through silica gel columns. Transition metals coordinate weakly to the alkyne and hydroxyl moieties of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol. To resolve this, treat your crude mixture with a thiol-functionalized silica scavenger. The high affinity of the thiol groups for soft metals like Pd and Cu will strip the metals from your product, trapping them on the insoluble silica matrix for easy filtration.
Step-by-Step Purification Workflows
To achieve analytical-grade purity, execute the following sequential workflow.
Sequential purification workflow for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Protocol A: TPPO Removal via ZnCl₂ Precipitation
Self-Validation Check: The successful formation of the complex is indicated by the rapid appearance of a dense, white precipitate.
Concentrate the crude reaction mixture in vacuo to remove the primary reaction solvent (e.g., THF or DMF).
Dissolve the crude residue in a minimal amount of a polar solvent (ethanol or ethyl acetate).
Add a concentrated solution of ZnCl₂ (1.05 equivalents relative to the initial triphenylphosphine loading) dissolved in ethanol[5].
Stir vigorously at room temperature for 30 minutes.
Filter the suspension through a tightly packed pad of Celite, washing the filter cake with cold ethanol.
Concentrate the filtrate in vacuo.
Protocol B: Metal Scavenging for Pd/Cu Removal
Self-Validation Check: The solution will visually transition from a dark brown/yellow tint to a clear or pale yellow solution upon successful scavenging.
Dissolve the concentrated filtrate from Protocol A in dichloromethane (DCM).
Add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) at a loading of 4-5 equivalents relative to the initial metal catalyst loading.
Stir the suspension gently at 40 °C for 2 to 4 hours. The functional groups will chelate the residual Pd and Cu, trapping them on the silica matrix.
Filter the mixture through a sintered glass funnel.
Evaporate the DCM to yield a metal-free crude solid.
Protocol C: Flash Chromatography for Diyne Separation
Self-Validation Check: TLC monitoring should show three distinct spots. The product (Rf ~0.35) will elute cleanly between the non-polar starting material and the polar diyne.
Dry-load the metal-free crude solid onto silica gel. Causality: Dry-loading ensures a tight, narrow loading band, which is critical for separating the closely eluting homocoupled diyne.
Pack a column with silica gel using a hexanes-rich solvent system (90:10 Hexanes:Ethyl Acetate).
Elute with a gradient, slowly increasing polarity to 75:25 Hexanes:Ethyl Acetate.
Monitor fractions via TLC. The unreacted 4-iodoanisole will elute first (Rf ~0.80), followed by the target 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (Rf ~0.35), and finally the homocoupled diyne (Rf ~0.15).
Pool the fractions containing the pure product and concentrate to afford the final purified compound.
References
Sonogashira coupling
Wikipedia, The Free Encyclopedia
URL: [Link]
Removing Triphenylphosphine Oxide
University of Rochester - Chemistry Tips
URL:[Link]
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents
ResearchGate / Journal of Organic Chemistry (Batesky, D. C. et al., 2017)
URL:[Link]
Technical Support Center: Troubleshooting Grignard Additions to Cyclopropyl Ketones
Welcome to the Technical Support Center. Grignard additions to cyclopropyl ketones are notoriously challenging. The unique electronic properties of the cyclopropyl ring—specifically the conjugation of its Walsh orbitals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Grignard additions to cyclopropyl ketones are notoriously challenging. The unique electronic properties of the cyclopropyl ring—specifically the conjugation of its Walsh orbitals with the carbonyl
π
-system—reduce the electrophilicity of the ketone. This fundamental electronic effect, combined with the high basicity and reducing potential of standard Grignard reagents, often redirects the reaction away from the desired 1,2-nucleophilic addition toward parasitic side reactions.
This guide provides mechanistic troubleshooting, quantitative benchmarks, and field-validated protocols to help you achieve quantitative yields.
Diagnostic Workflow
Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic logic tree below.
Diagnostic logic tree for troubleshooting low-yielding Grignard additions to cyclopropyl ketones.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I recovering unreacted starting material alongside enolization byproducts instead of the desired tertiary alcohol?
The Causality: Standard Grignard reagents (
RMgX
) are highly basic. Because the cyclopropyl group donates electron density into the carbonyl system, the electrophilicity of the carbonyl carbon is blunted. Consequently, the activation energy for
α
-deprotonation (an acid-base reaction) becomes lower than that of the polar 1,2-nucleophilic addition. The ketone is converted into an unreactive magnesium enolate, which simply reverts to the starting ketone upon aqueous workup.
The Solution: You must decouple the nucleophilicity of your reagent from its basicity. Transmetalating the Grignard reagent with anhydrous Cerium(III) chloride to form an organocerium reagent (
RCeCl2
) creates a highly oxophilic, strongly nucleophilic, yet virtually non-basic species[1]. Alternatively, adding Knochel’s soluble Lanthanum salt (
LaCl3⋅2LiCl
) achieves the same effect catalytically[2].
Q2: I am detecting acyclic ketones and alcohols in my crude mixture. Why is the cyclopropyl ring opening?
The Causality: Grignard reagents can act as single-electron donors. If the polar addition is too slow, a Single Electron Transfer (SET) occurs from the Grignard reagent to the ketone, generating a transient ketyl radical[3]. The adjacent cyclopropyl ring rapidly undergoes a cyclopropylcarbinyl radical rearrangement (ring-opening) at a rate constant of
≈108 s−1
to form a homoallylic radical[4]. This intermediate either abstracts a hydrogen atom or recombines to form acyclic byproducts.
The Solution: You must suppress the SET pathway by accelerating the polar two-electron addition. Lewis acid additives like
LaCl3⋅2LiCl
coordinate directly to the carbonyl oxygen, drastically lowering the LUMO of the ketone and favoring instantaneous two-electron nucleophilic attack before SET can occur[2].
Q3: When using bulky Grignards (e.g., isopropylmagnesium chloride), I get the secondary alcohol instead of the tertiary alcohol. How do I fix this?
The Causality: Sterically hindered Grignard reagents possessing
β
-hydrogens often act as hydride donors. They reduce the ketone via a six-membered cyclic transition state (
β
-hydride transfer) rather than alkylating it, leading to secondary alcohols[2].
The Solution: Organocerium reagents strictly favor 1,2-addition even with highly sterically hindered substrates[1]. If you wish to avoid stoichiometric cerium, use a "Turbo Grignard" (
iPrMgCl⋅LiCl
) in combination with 0.3 equivalents of
LaCl3⋅2LiCl
[2].
Quantitative Performance Benchmarks
The table below summarizes expected outcomes when modifying the reaction conditions for a standard enolizable cyclopropyl ketone.
Reaction Condition
Additive
Primary Failure Mode / Byproduct
Typical Yield of Tertiary Alcohol
Standard Grignard (
RMgX
)
None
Enolization / Ring-opening / Reduction
10% – 35%
Imamoto's Method
1.0
equiv
CeCl3
None (Clean 1,2-addition)
85% – 95%
Knochel's Method
0.3
equiv
LaCl3⋅2LiCl
None (Clean 1,2-addition)
87% – 93%
Self-Validating Experimental Protocols
To ensure reproducibility, follow these field-validated methodologies. Every step includes a physical validation checkpoint so you can confirm the integrity of the reaction in real-time.
Best for: Extremely hindered or highly enolizable cyclopropyl ketones.
Dehydration of Cerium Chloride: Place
CeCl3⋅7H2O
(1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (< 0.1 mbar) for 2 to 4 hours[1].
Validation Checkpoint: The solid must remain a free-flowing white powder. If it turns yellow or clumps, insoluble oxychlorides have formed due to rapid heating, and the batch must be discarded.
Suspension: Cool to room temperature under Argon. Add anhydrous THF to create a suspension and stir vigorously for 2 hours.
Validation Checkpoint: The mixture should form a uniform, milky-white suspension.
Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 30 minutes.
Validation Checkpoint: A color change (often to pale yellow or orange) indicates the successful formation of the
RCeCl2
species.
Addition: Add the cyclopropyl ketone (1.0 equiv) dropwise as a solution in THF. Stir for 2 hours at -78 °C, then allow it to warm to 0 °C.
Quench: Quench carefully with saturated aqueous
NH4Cl
and extract with ethyl acetate.
Best for: Scalable reactions where avoiding stoichiometric heavy metal waste is desired.
Ketone Activation: Charge a dry Schlenk flask with the cyclopropyl ketone (1.0 equiv) and a commercially available solution of
LaCl3⋅2LiCl
(0.3 equiv, 0.6 M in THF)[2].
Complexation: Stir the mixture at room temperature for 1 hour.
Validation Checkpoint: The reaction mixture must remain completely homogeneous and clear. Unlike
CeCl3
, the
LaCl3⋅2LiCl
complex is fully soluble in THF, eliminating mass-transfer limitations.
Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.2 equiv) dropwise via syringe pump over 30 minutes.
Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC or GCMS indicates full consumption of the starting material.
Quench: Quench with saturated aqueous
NH4Cl
, dilute with water to dissolve the lithium/lanthanum salts, and extract with diethyl ether.
References
LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones
Thieme Connect
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones
N
Cyclopropyl ketone C-C bond activation/cross-coupling
ResearchG
USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS
Organic Syntheses
Technical Support Center: Troubleshooting the Stability of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation, low yields, or irreproducibility when working with functionalized cy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation, low yields, or irreproducibility when working with functionalized cyclopropanols.
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a highly specialized, "spring-loaded" molecule. It combines the inherent ring strain of a cyclopropanol (~27.5 kcal/mol) with a highly electron-rich alkyne[1]. The 4-methoxyphenyl (p-anisyl) group acts as an electronic trigger: its oxygen lone pairs donate electron density through the aromatic ring into the alkyne, making the triple bond exceptionally susceptible to electrophilic attack[2][3]. Understanding this causality is the key to mastering its handling, storage, and application in drug development workflows.
Part 1: Troubleshooting FAQs
Q1: My compound degrades into a new, lower-Rf spot on TLC during silica gel column chromatography. What is happening?A: You are observing an acid-catalyzed Wagner-Meerwein-type ring expansion (often related to the Meyer-Schuster rearrangement)[3][4]. Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound contacts the silica, the electron-rich alkyne is protonated. The p-anisyl group highly stabilizes the resulting vinyl cation. To relieve the massive cyclopropane ring strain, the C1–C2 bond migrates to the vinyl cation, rapidly expanding the ring to form 2-(4-methoxybenzylidene)cyclobutan-1-one[1][4].
Solution: Never use untreated silica gel for this compound. Switch to basic alumina or heavily deactivate your silica with 1–2% triethylamine (Et3N).
Q2: I left the compound in CDCl₃ overnight for NMR analysis, and the spectrum shows a completely different molecule with a distinct vinylic proton. Why?A: Chloroform-d (CDCl₃) degrades over time to produce trace amounts of deuterium chloride (DCl) and phosgene. Even micromolar concentrations of DCl are sufficient to catalyze the ring expansion described above[4].
Solution: Always filter your CDCl₃ through a small plug of basic alumina immediately before preparing your NMR sample, or use a non-acidic solvent like Benzene-d6 or DMSO-d6.
Q3: Is the compound stable under basic conditions? Can I use it in basic cross-coupling reactions?A: Yes, but with thermal limits. In mildly basic media (e.g., K₂CO₃, Et₃N at room temperature), the compound is highly stable. However, under strong bases (e.g., NaOtBu) and elevated temperatures (>60 °C), the hydroxyl group is deprotonated to form a cyclopropoxide anion. The thermal energy overcomes the activation barrier for C–C bond cleavage, generating a homoenolate that protonates to form an acyclic ketone derivative[1]. Keep basic reactions below 40 °C whenever possible.
Part 2: Quantitative Stability Profile
To guide your experimental design, we have quantified the half-life (
t1/2
) of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol across various common laboratory environments.
Understanding the exact flow of electrons will help you predict functional group compatibility. Below are the two primary degradation pathways.
Mechanistic pathway of the acid-catalyzed Wagner-Meerwein ring expansion.
Base-catalyzed ring opening pathway via cyclopropoxide and homoenolate intermediates.
Part 4: Validated Experimental Protocols
To ensure trustworthiness, every protocol provided here is designed as a self-validating system . You will not just perform the steps; you will simultaneously generate the data proving the steps worked without inducing degradation.
Protocol A: Safe Purification via Deactivated Chromatography
Because the molecule is highly acid-sensitive, standard purification will destroy your yield. This protocol uses deactivated silica and includes an internal validation step.
Step-by-Step Methodology:
Solvent Preparation: Prepare your eluent (e.g., 20% EtOAc in Hexanes) and add exactly 2% (v/v) Triethylamine (Et₃N). Stir for 5 minutes.
Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to fully neutralize all acidic silanol sites on the stationary phase.
Loading: Dissolve the crude 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in the minimum amount of spiked solvent and load it onto the column.
Elution: Elute the compound using the spiked solvent. Collect fractions in tubes pre-rinsed with a mild NaHCO₃ solution if long-term storage is required.
Self-Validation (2D-TLC Integrity Test):
Causality: If the column was insufficiently deactivated, the compound will degrade while moving down the silica.
Action: Spot a fraction containing the product in the bottom-left corner of a square TLC plate. Run the plate in the spiked solvent. Remove, dry, and rotate the plate 90 degrees. Run it a second time in the same solvent system.
Validation: If the compound is stable, you will see a single spot exactly on the diagonal. If degradation occurred on the silica, you will see spots off the diagonal, proving the silica was still too acidic.
Protocol B: Intentional Acid-Catalyzed Ring Expansion
If your actual synthetic target is the expanded cyclobutanone (a highly valuable motif in drug discovery), you can exploit the molecule's instability in a controlled manner[4].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 mmol of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in 10 mL of anhydrous Dichloromethane (DCM) in a flame-dried flask under Argon.
Catalyst Addition: Cool the flask to 0 °C. Add 5 mol% of a mild Lewis acid (e.g., [(p-CF₃C₆H₄)₃P]AuSbF₆ or simply BF₃·OEt₂)[4]. Note: The p-methoxy group makes the alkyne so reactive that strong Brønsted acids will cause polymerization; a mild Lewis acid provides controlled activation.
Monitoring: Stir for 30 minutes. The solution will likely transition from pale yellow to deep orange, indicating the formation of the highly conjugated 2-(4-methoxybenzylidene)cyclobutan-1-one[3][4].
Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over Na₂SO₄, and concentrate.
References
[4] Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. PubMed Central (PMC). URL:
[2] Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes. A New Use of Alkyne−Co2(CO)6 Complexes in Organic Synthesis. Journal of the American Chemical Society. URL:
[1] The Chemistry of Cyclopropanols. Chemical Reviews - ACS Publications. URL:
[3] The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. ResearchGate. URL:
Technical Support Center: HPLC Purification of Polar Cyclopropane Derivatives
Welcome to the technical support center for chromatographers navigating the specific challenges of purifying polar cyclopropane derivatives. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for chromatographers navigating the specific challenges of purifying polar cyclopropane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the retention, resolution, and stability of these unique molecules during High-Performance Liquid Chromatography (HPLC).
The inherent characteristics of polar cyclopropane derivatives—namely, the presence of hydrophilic functional groups combined with a strained, non-polar cyclopropane ring—create a unique set of purification challenges. Traditional reversed-phase (RP) methods often fail to provide adequate retention, leading to poor separation from impurities and elution near the solvent front. This guide provides in-depth troubleshooting advice, robust method development strategies, and detailed protocols to overcome these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the HPLC purification of polar cyclopropane derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q1: My polar cyclopropane derivative is eluting in the void volume on a C18 column. What is happening and how can I fix it?
A1: This is the most prevalent issue when analyzing highly polar compounds with traditional reversed-phase chromatography. The underlying cause is a lack of affinity between the polar analyte and the non-polar C18 stationary phase.[1][2] The highly aqueous mobile phases required to even attempt retention can also lead to a phenomenon known as "hydrophobic collapse" or "dewetting" in standard C18 columns, where the stationary phase ligands fold in on themselves, further reducing interaction with the analyte.[3][4]
Solutions:
Switch to a "Water-Tolerant" Reversed-Phase Column: These columns are specifically designed for use with highly aqueous mobile phases. They incorporate technologies like polar end-capping or embedded polar groups within the alkyl chains to prevent hydrophobic collapse and improve retention of polar analytes.[1][4]
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[5][6][7] In HILIC, a polar stationary phase (like silica or a polar bonded phase) is used with a mobile phase rich in an organic solvent like acetonitrile. A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content of the mobile phase.[5][8]
Consider Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. This dual mechanism can significantly enhance the retention of polar compounds that also carry a charge.
Strategy
Mechanism of Action
Ideal for...
Water-Tolerant RP Columns
Prevents hydrophobic collapse in high-aqueous mobile phases; may have polar-embedded groups for enhanced interaction.
Moderately polar cyclopropane derivatives.
HILIC
Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[5][8]
Highly polar and hydrophilic cyclopropane derivatives.[7][9]
Mixed-Mode Chromatography
Combines hydrophobic and ion-exchange interactions for dual retention.
Polar cyclopropane derivatives that are acidic or basic.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: My peaks are tailing significantly. What are the primary causes for a polar, basic cyclopropane derivative?
A2: Peak tailing for polar and basic compounds in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[10] These acidic silanols can interact strongly with basic analytes, leading to a portion of the analyte being retained longer than the main peak, resulting in a tail.
Solutions:
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with basic analytes.[10]
Use a Base-Deactivated or End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanols. Using a column specifically designated as base-deactivated will ensure minimal silanol activity.[10]
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH across the column and prevent peak shape distortion.
Q3: My peaks are fronting. What does this indicate?
A3: Peak fronting is less common than tailing but typically points to two main issues: column overload or sample solvent incompatibility.[10][11]
Solutions:
Reduce Sample Concentration/Injection Volume: This is the most common cause of fronting.[10] Systematically dilute your sample or reduce the injection volume to see if the peak shape improves.
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak.[10][11] Ideally, dissolve your sample in the initial mobile phase.[10]
Issue 3: Analyte Stability and Degradation
Q4: I'm observing unexpected peaks in my chromatogram that grow over time. Could my cyclopropane derivative be degrading?
A4: Yes, the strained cyclopropane ring can be susceptible to ring-opening, especially under harsh pH conditions (strong acid or base) or at elevated temperatures.[12][13] This degradation can lead to the appearance of new impurity peaks during analysis or purification.
Solutions:
Use Milder pH Conditions: Whenever possible, work with mobile phases closer to neutral pH. If pH adjustment is necessary for peak shape or retention, use the mildest effective concentration of acid or base (e.g., 0.1% formic acid instead of 0.1% TFA if possible).
Control Temperature: Avoid excessive temperatures during the purification process. If your method requires elevated temperatures for viscosity reasons, perform stability studies to ensure your compound is not degrading.
Minimize Time in Solution: For compounds with known stability issues, it is best to perform the purification as quickly as possible after dissolving the sample.[14] Prolonged contact with the aqueous mobile phase can lead to hydrolysis of sensitive linkers or moieties.[14]
Method Development Strategies
A proactive approach to method development can prevent many of the issues described above.
HILIC Method Development Workflow
HILIC is often the most effective technique for retaining and separating polar cyclopropane derivatives.[5][15]
Caption: HILIC method development workflow for polar analytes.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column with 100% aqueous mobile phase?A: This is generally not recommended. Most standard C18 columns will suffer from hydrophobic collapse in 100% aqueous conditions, leading to a dramatic loss of retention and poor reproducibility.[3] Always use a column specifically rated for 100% aqueous compatibility (e.g., AQ-type, polar-endcapped, or polar-embedded).
Q: Are ion-pairing agents a good option for retaining my polar cyclopropane derivative?A: While ion-pairing agents can improve retention for ionic compounds, they have significant drawbacks. They require long equilibration times, can be difficult to remove from the column and HPLC system, and are often incompatible with mass spectrometry (MS).[4][16] HILIC or modern water-tolerant RP columns are generally preferred.
Q: My compound is a polar acid. What mobile phase additive should I use in HILIC?A: For acidic compounds in HILIC, ammonium acetate is often a good choice as it buffers in a slightly acidic to neutral range (pH ~5.8 is common) and can improve peak shape.[8] Ammonium formate is suitable for lower pH ranges (pH ~3.2).[8]
Q: How do I know if my cyclopropane ring is stable during my purification?A: The best way is to perform a forced degradation study. Expose your compound to the acidic and basic mobile phase conditions you plan to use for a set period (e.g., 24 hours) at your operating temperature. Analyze the sample by LC-MS to check for the appearance of degradation products, which may indicate ring-opening.[17]
Experimental Protocols
Protocol 1: Generic HILIC Screening Method
This protocol provides a starting point for developing a HILIC method for a novel polar cyclopropane derivative.
Column Selection: Use a HILIC column such as one with an amide or zwitterionic stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[9]
Mobile Phase Preparation:
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
Mobile Phase B: 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 column volumes to ensure the formation of the aqueous layer on the stationary phase.[8]
Gradient Conditions:
Time 0-1 min: 5% B
Time 1-15 min: Gradient from 5% to 50% B
Time 15-17 min: Hold at 50% B
Time 17.1-20 min: Return to 5% B and re-equilibrate.
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
Detection: UV (as appropriate for the analyte) or Mass Spectrometry.
Injection Volume: 5 µL.
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. [Link]
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
PerkinElmer. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Patil, S. B., et al. (2025, May 1). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. [Link]
1H and 13C NMR characterization of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
An In-Depth Spectroscopic Guide to 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol: 1H and 13C NMR Characterization and Comparative Analysis Introduction: The Structural Significance of a Unique Molecular Scaffold 1-[(4-Met...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Spectroscopic Guide to 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol: 1H and 13C NMR Characterization and Comparative Analysis
Introduction: The Structural Significance of a Unique Molecular Scaffold
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol represents a fascinating molecular architecture, combining three structurally significant motifs: a strained cyclopropanol ring, a rigid ethynyl linker, and an electronically-rich methoxyphenyl system. Cyclopropanol moieties are valued in synthetic chemistry as versatile three-carbon building blocks, capable of undergoing unique ring-opening transformations.[1] The inclusion of an alkyne provides a key functional handle for further elaboration via reactions like Sonogashira coupling or click chemistry, while the 4-methoxyphenyl group modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.[2][3]
This guide, prepared from the perspective of a senior application scientist, provides a detailed characterization of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the expected spectral data, explaining the rationale behind the chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis against a structurally related analogue, 1-(4-methoxyphenyl)ethan-1-ol, to highlight the unique spectroscopic signatures imparted by the cyclopropyl and ethynyl groups. This document is intended for researchers and drug development professionals who rely on precise structural elucidation to advance their scientific objectives.
Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: A Detailed Assignment
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The key to interpretation lies in understanding the electronic and steric influences of the neighboring functional groups.
Aromatic Region (δ 7.40-6.80 ppm): The para-substituted benzene ring is expected to produce a characteristic AA'BB' system. The two protons ortho to the electron-donating methoxy group (H-3') will be shielded and appear upfield as a doublet, while the two protons meta to the methoxy group (H-2') will be deshielded and appear downfield as a doublet.[4][5]
Methoxy Protons (δ ~3.82 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp, intense singlet, a hallmark of this functional group.[6]
Hydroxyl Proton (δ variable): The hydroxyl proton (-OH) signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Cyclopropyl Protons (δ 1.25-0.90 ppm): The four protons on the cyclopropane ring are diastereotopic and will present as two complex multiplets. These protons are significantly shielded (shifted upfield) due to the unique electronic environment of the strained three-membered ring, a phenomenon attributed to ring current effects and the high degree of s-character in the C-H bonds.[7][8] Their signals will be split by both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling.
Table 1: Predicted ¹H NMR Data for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in CDCl₃
The ¹³C NMR spectrum provides a definitive map of the carbon framework. Due to the molecule's symmetry, we expect nine distinct signals.
Aromatic & Alkynyl Carbons (δ 160-80 ppm): The aromatic region will show four signals. The carbon attached to the methoxy group (C-4') will be the most downfield due to the oxygen's deshielding effect.[9] The quaternary carbon C-1' will be the most shielded of the substituted aromatic carbons. The two acetylenic carbons (C-α and C-β) have characteristic shifts in the δ 80-90 ppm range.
Methoxy Carbon (δ ~55.3 ppm): The methoxy carbon (-OCH₃) consistently appears in this region and serves as a reliable diagnostic peak.[10]
Cyclopropyl Carbons (δ 60-10 ppm): The sp³-hybridized carbons of the cyclopropane ring will be found upfield. The quaternary carbon bearing the hydroxyl group (C-1) will be the most deshielded of the three. The two methylene carbons (C-2, C-3) will be significantly shielded, appearing at a very high field (low ppm value), which is a classic indicator of a cyclopropyl ring system.[11][12]
Table 2: Predicted ¹³C NMR Data for 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol in CDCl₃
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-4' (Aromatic)
~ 159.8
C-2', C-6' (Aromatic)
~ 133.5
C-1' (Aromatic)
~ 114.8
C-3', C-5' (Aromatic)
~ 114.0
C-β (Alkynyl)
~ 88.5
C-α (Alkynyl)
~ 84.1
-OCH₃ (Methoxy)
~ 55.3
C-1 (Cyclopropyl)
~ 55.0
C-2, C-3 (Cyclopropyl)
~ 14.5
Part 2: Comparative Analysis with 1-(4-Methoxyphenyl)ethan-1-ol
To underscore the unique spectral contributions of the cyclopropyl and ethynyl groups, a comparison with the more conventional analogue, 1-(4-methoxyphenyl)ethan-1-ol, is instructive. This molecule replaces the ethynylcyclopropanol moiety with a simple hydroxyethyl group.
Key Spectroscopic Differences:
Absence of Alkynyl Carbons: The most obvious difference in the ¹³C NMR spectrum is the complete absence of the two characteristic alkynyl carbon signals (δ ~80-90 ppm) in the analogue.
Upfield Cyclopropyl Signals: The target compound exhibits highly shielded proton (δ < 1.2 ppm) and carbon (δ ~14.5 ppm) signals, which are definitive proof of the cyclopropane ring. These are absent in the analogue.
Presence of Aliphatic Signals: 1-(4-methoxyphenyl)ethan-1-ol displays typical aliphatic signals: a methine proton (CH-OH) as a quartet around δ 4.8 ppm and a methyl group (CH₃) as a doublet around δ 1.5 ppm.[13] The corresponding carbons appear around δ 70 ppm (CH-OH) and δ 25 ppm (CH₃). These shifts are significantly different from the cyclopropyl signals in our target compound.
Table 3: Comparative NMR Data Summary (Key Diagnostic Signals in CDCl₃)
This comparison clearly demonstrates how the introduction of the ethynylcyclopropanol unit fundamentally alters the NMR spectra, providing a unique and unambiguous fingerprint for the target molecule.
Part 3: Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol outlines a self-validating system for the characterization of the title compound.
Standard Operating Procedure for NMR Analysis
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified solid compound, 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
Perform automated shimming procedures to optimize magnetic field homogeneity.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and a 30-degree pulse angle.
Collect 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a 45-degree pulse angle.
Collect 1024-2048 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.
Data Processing:
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
Phase the spectra manually.
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Integrate the ¹H signals and pick all peaks in both spectra.
Workflow for Structural Elucidation
The following diagram illustrates the logical flow from sample to final structure confirmation.
Caption: Workflow for NMR-based structural confirmation.
Visual Guide to Spectral Assignment
This diagram links the key structural features of the molecule to their expected regions in the ¹H and ¹³C NMR spectra.
Caption: Key structural motifs and their NMR signal regions.
Conclusion
The comprehensive NMR characterization of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol reveals a unique spectroscopic fingerprint defined by its constituent parts. The upfield signals of the cyclopropyl group, the characteristic shifts of the ethynyl carbons, and the classic AA'BB' pattern of the para-substituted methoxybenzene ring provide a robust and unambiguous dataset for structural confirmation. By comparing this data with simpler analogues, we can isolate and appreciate the diagnostic value of each functional motif. The protocols and analyses presented herein provide a trusted framework for researchers to confidently identify and characterize this and other similarly complex molecules, ensuring the scientific integrity required for advanced research and development.
References
ResearchGate. (n.d.). 13C NMR spectra of para‐substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]
Wang, Z., Ding, Q., He, X., & Wu, J. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Fudan University. Retrieved from [Link]
JOVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
ChemRxiv. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Retrieved from [Link]
Otamukhamedova, G., et al. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
Academia.edu. (n.d.). 19F NMR analyses of some cyclopropane derivatives. Retrieved from [Link]
ACS Publications. (1964). The Proton Resonance Spectra of the Methoxybenzenes. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
Natural Products Atlas. (2022). (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
Beilstein Journals. (2015). Selected synthetic strategies to cyclophanes. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]
CaltechAUTHORS. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]
OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]
PubMed. (2016). Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. Retrieved from [Link]
ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. Retrieved from [Link]
A Comparative Guide to the FT-IR Spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol and Related Compounds
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, a complex molecule featuring multiple functional groups. By dissecting its pred...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol, a complex molecule featuring multiple functional groups. By dissecting its predicted spectral features and comparing them with those of structurally related compounds, we aim to offer researchers, scientists, and drug development professionals a robust framework for the spectroscopic characterization of this and similar molecules.
The Molecular Blueprint: Deconstructing 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
The structural uniqueness of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol lies in its combination of a rigid cyclopropanol ring, a terminal alkyne, and a para-substituted methoxyphenyl group. Each of these moieties contributes distinct vibrational modes that are detectable by FT-IR spectroscopy, making it a powerful tool for structural elucidation and purity assessment. Understanding the expected absorption frequencies of these functional groups is paramount for accurate spectral interpretation.
Predicted FT-IR Spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
O-H Stretch (Alcohol): A strong and broad absorption band is anticipated in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the para-substituted benzene ring.[1][3]
Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring are predicted to appear between 3080 and 3000 cm⁻¹.[4] The C-H stretches of the methoxy group will absorb in the 2950-2850 cm⁻¹ region.[5]
Alkyne C≡C Stretch: A weak but sharp absorption band is expected in the 2260-2100 cm⁻¹ range, which is characteristic of a carbon-carbon triple bond stretch.[6][7][8] Its intensity is often diminished in internal alkynes, but in this terminal alkyne, it should be observable.
Aromatic C=C Bending: Medium intensity peaks in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[1][3]
C-O Stretches (Alcohol and Ether): Strong C-O stretching bands are anticipated in the fingerprint region. The tertiary alcohol C-O stretch will likely appear around 1150 cm⁻¹, while the aryl ether C-O stretch will produce a strong absorption between 1300-1000 cm⁻¹.[5]
Cyclopropyl Ring Vibrations: The cyclopropane ring exhibits characteristic skeletal vibrations, often seen as a series of absorptions in the fingerprint region, including bands around 1020-1000 cm⁻¹.[4]
Aromatic C-H Bending: Strong absorptions due to out-of-plane C-H bending of the para-substituted aromatic ring are expected in the 860-800 cm⁻¹ range.[1]
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted spectrum, it is instructive to compare it with the experimental spectra of molecules containing its constituent functional groups.
Alternative 1: A Terminal Alkyne - 1-Hexyne
1-Hexyne serves as a simple model for the terminal alkyne functionality. Its FT-IR spectrum prominently displays a strong, sharp C-H stretch for the terminal alkyne at approximately 3324 cm⁻¹ and a C≡C triple bond stretch at 2126 cm⁻¹.[6] This comparison highlights the expected positions for these key functional groups in our target molecule, although the O-H stretch in our compound might obscure the alkyne C-H stretch.
Alternative 2: A Cyclopropanol Derivative - Cyclopropanol
The FT-IR spectrum of cyclopropanol provides insight into the vibrational modes of the cyclopropyl ring and the hydroxyl group. It shows a broad O-H stretching band and characteristic absorptions for the cyclopropyl ring's C-H and skeletal vibrations.[4][9] This helps in assigning the corresponding peaks in the spectrum of our more complex molecule.
Alternative 3: A p-Methoxyphenyl Derivative - 1-(4-methoxyphenyl)propan-1-one
This compound showcases the spectral features of the para-methoxyphenyl group. Its spectrum would exhibit aromatic C-H stretches, aromatic C=C bending vibrations, and strong C-O stretching from the methoxy group.[10] These characteristic absorptions are expected to be present in the spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Visualization of Molecular Structure and Key Vibrational Modes
Caption: Molecular structure and key FT-IR vibrational modes.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid or liquid sample using a modern attenuated total reflectance (ATR) FT-IR spectrometer.
Instrumentation and Materials:
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Sample of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol (solid or neat liquid)
Spatula
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Procedure:
Background Spectrum Collection:
Ensure the ATR crystal is clean. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to fully evaporate.
Collect a background spectrum. This accounts for the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.
Sample Application:
For a solid sample: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
For a liquid sample: Place a single drop of the neat liquid onto the center of the ATR crystal.
Spectrum Acquisition:
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
Data Processing and Analysis:
The resulting spectrum can be processed to correct the baseline and identify peak positions.
Compare the peak positions with known correlation tables to identify the functional groups present in the molecule.
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Conclusion
The FT-IR spectrum of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is predicted to be rich in information, with characteristic absorption bands for its alcohol, terminal alkyne, cyclopropyl, and para-methoxyphenyl functionalities. By comparing these expected absorptions with those of simpler, related molecules, a high degree of confidence in spectral assignment can be achieved. This guide provides a comprehensive framework for the analysis of this and structurally analogous compounds, underscoring the utility of FT-IR spectroscopy in modern chemical research.
Alternative Synthetic Routes to 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol: A Comparative Guide
As a highly strained, densely functionalized building block, 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol represents a critical intermediate in modern drug development and complex natural product synthesis. The juxtaposi...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly strained, densely functionalized building block, 1-[(4-methoxyphenyl)ethynyl]cyclopropan-1-ol represents a critical intermediate in modern drug development and complex natural product synthesis. The juxtaposition of a cyclopropanol core with an electron-rich arylalkyne makes this molecule an excellent precursor for transition-metal-catalyzed ring expansions, homoenolate cross-couplings, and the synthesis of functionalized cyclobutanones.
However, constructing this motif requires navigating the inherent ring strain of the cyclopropane system and the reactivity of the alkyne. This guide objectively compares three distinct synthetic strategies—Sonogashira cross-coupling, Kulinkovich hydroxycyclopropanation, and direct nucleophilic addition—evaluating their mechanistic causality, practical scalability, and overall performance.
Route 1: Sonogashira Cross-Coupling (The Modular Approach)
The most intuitive approach to this target is the disconnection at the
C(sp)−C(sp2)
bond, utilizing a palladium-catalyzed Sonogashira cross-coupling between 1-ethynylcyclopropan-1-ol and 4-iodoanisole.
Mechanistic Causality
This route relies on the synergistic action of a Pd(0) catalyst and a Cu(I) co-catalyst. The Pd(0) species undergoes oxidative addition into the aryl iodide bond of 4-iodoanisole. Concurrently, the terminal alkyne of 1-ethynylcyclopropan-1-ol is deprotonated by a mild base (e.g., triethylamine) and reacts with CuI to form a nucleophilic copper acetylide. Transmetalation of the acetylide to the Pd(II) complex, followed by reductive elimination, yields the target molecule while regenerating the Pd(0) catalyst. The use of an aryl iodide ensures rapid oxidative addition at room temperature, minimizing thermal degradation of the strained cyclopropanol ring.
Experimental Protocol
Preparation : In an oven-dried Schlenk flask under argon, dissolve 4-iodoanisole (1.0 mmol),
PdCl2(PPh3)2
(0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%) in anhydrous triethylamine (5 mL).
Degassing : Subject the mixture to three freeze-pump-thaw cycles. Self-validating step: Strict exclusion of oxygen is critical to prevent the competitive oxidative Glaser homocoupling of the alkyne.
Coupling : Add 1-ethynylcyclopropan-1-ol (1.2 mmol) dropwise. Stir the reaction at 25 °C. The solution will rapidly transition from a pale yellow to a dark brown suspension, visually confirming the formation of the active Pd(0) and copper acetylide species.
Monitoring & Workup : Monitor via TLC (Hexanes/EtOAc 4:1). Upon complete consumption of 4-iodoanisole (typically 4–6 hours), dilute with diethyl ether and filter through a pad of Celite to remove the insoluble triethylammonium iodide salts. Concentrate and purify via silica gel chromatography.
Route 2: Kulinkovich Hydroxycyclopropanation (The De Novo Ring Synthesis)
Instead of functionalizing a pre-existing cyclopropane, the Kulinkovich reaction constructs the cyclopropanol ring de novo from an ester precursor. Here, methyl 3-(4-methoxyphenyl)propiolate is reacted with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide[1].
Mechanistic Causality
The reaction is driven by the in situ generation of a highly reactive, low-valent dialkoxytitanacyclopropane intermediate. Ethylmagnesium bromide acts as both the reducing agent and the source of the ethylene ligand, reducing Ti(IV) to a Ti(II) equivalent with the concomitant loss of ethane[2]. The alkyne-conjugated ester carbonyl coordinates to the titanium and undergoes a rapid, irreversible cycloinsertion to form an oxatitanacyclopentane[2]. A subsequent intramolecular methoxy migration and carbon-carbon bond formation closes the three-membered ring, releasing the titanium cyclopropanolate[2].
Experimental Protocol
Titanium Activation : In a flame-dried flask under argon, dissolve methyl 3-(4-methoxyphenyl)propiolate (1.0 mmol) and
Ti(O-i-Pr)4
(1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C.
Grignard Addition : Add ethylmagnesium bromide (3.0 mmol, 3.0 M in diethyl ether) dropwise over 30 minutes via syringe pump. Self-validating step: The reaction mixture will turn deep red-black, indicating the successful generation of the titanacyclopropane intermediate.
Cyclopropanation : Allow the reaction to warm to room temperature and stir for 2 hours.
Quenching : Cool the flask back to 0 °C and carefully quench with 10% aqueous
H2SO4
(5 mL). Self-validating step: Using sulfuric acid instead of water or ammonium chloride is crucial; it fully dissolves the precipitated titanium salts into the aqueous layer, preventing the formation of intractable emulsions during extraction. Extract with diethyl ether, wash with brine, and purify.
Route 3: Nucleophilic Addition to Cyclopropanone Equivalents
The most direct
C(sp)−C(sp3)
bond formation involves the nucleophilic attack of an acetylide directly onto a cyclopropanone. Because free cyclopropanone is kinetically unstable and rapidly polymerizes, stable precursors such as 1-phenylsulfonylcyclopropan-1-ol are utilized as in situ surrogates[3].
Mechanistic Causality
When 1-phenylsulfonylcyclopropan-1-ol is exposed to strong bases (or the basicity of the lithium acetylide itself), it undergoes a rapid elimination of the benzenesulfinate leaving group. This generates the highly strained cyclopropanone transiently[3]. The pre-formed lithium (4-methoxyphenyl)acetylide immediately intercepts this electrophilic intermediate, attacking the carbonyl carbon to form the tertiary alkoxide. This method elegantly bypasses the need for transition-metal catalysis.
Experimental Protocol
Acetylide Generation : Dissolve 4-ethynylanisole (1.5 mmol) in anhydrous THF (5 mL) at -78 °C under argon. Add n-butyllithium (1.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metalation.
Addition : Dissolve 1-phenylsulfonylcyclopropan-1-ol (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the acetylide solution at -78 °C[3].
Trapping : Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional hour. The gradual warming facilitates the controlled elimination of the sulfinate and immediate trapping of the cyclopropanone.
Workup : Quench with saturated aqueous
NH4Cl
(5 mL), extract with ethyl acetate, dry over
MgSO4
, and isolate via column chromatography.
Quantitative Comparison & Performance Data
The following table summarizes the operational metrics of the three synthetic routes, providing a data-driven basis for route selection depending on laboratory capabilities and scale requirements.
Parameter
Route 1: Sonogashira
Route 2: Kulinkovich
Route 3: Direct Addition
Overall Yield
75–85%
60–70%
80–90%
Step Count
2 (from terminal alkyne)
1 (from alkynyl ester)
1 (from terminal alkyne)
Atom Economy
Moderate (loss of HX salt)
Low (loss of ethane, Ti waste)
High (loss of sulfinate)
Scalability
Excellent
Good (exothermic control needed)
Moderate (cryogenic limits)
Reagent Cost
High (Pd/Cu catalysts)
Low (Ti/Mg reagents)
Moderate (n-BuLi, precursors)
Visualizing the Synthetic Workflows
Fig 1. Three convergent synthetic routes to 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol.
Fig 2. Mechanism of the Kulinkovich hydroxycyclopropanation reaction.
References
Wu, Y.-D.; Yu, Z.-X. "A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 2001, 123 (24), 5777–5786. URL:[Link]
Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. "General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors." Organic Letters, 2020, 22 (16), 6510–6515. URL:[Link]
Kim, S.-H.; Sung, M. J.; Cha, J. K. "Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins." Organic Syntheses, 2003, 80, 111. URL:[Link]
Computational Benchmarking Guide: Modeling the Reactivity of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Introduction & Mechanistic Context 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a highly strained, functionalized building block that undergoes facile ring expansion to yield complex alkylidenecyclobutanones or cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a highly strained, functionalized building block that undergoes facile ring expansion to yield complex alkylidenecyclobutanones or cyclopentenones [1]. When activated by
π
-Lewis acids such as Au(I), the alkyne moiety becomes highly electrophilic, triggering a Wagner-Meerwein-type 1,2-alkyl shift of the cyclopropane C–C bond [2].
The presence of the electron-donating p-methoxy group significantly alters the electronic landscape of this transformation compared to unsubstituted variants. To fully harness this reactivity in drug development and complex target synthesis, researchers must accurately model its thermodynamic and kinetic profile. This guide objectively compares the performance of various Density Functional Theory (DFT) methodologies for modeling this specific substrate and contrasts its reactivity with alternative alkynyl cyclopropanols.
Chemical Performance Comparison: Product vs. Alternatives
To understand why 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a privileged substrate, we must compare its computed reactivity profile against structurally similar alternatives: the unsubstituted baseline and a strongly electron-withdrawing variant.
During the Au(I)-catalyzed ring expansion, the transition state (TS) develops significant positive charge at the propargylic/vinylic position. The p-methoxy group donates electron density via resonance, stabilizing this developing carbocation and drastically lowering the activation barrier (
ΔG‡
) [3].
Table 1: Thermodynamic & Kinetic Comparison of Substrates (Computed at
ω
B97X-D/def2-TZVP)
Substrate
Substituent
ΔG‡
(kcal/mol)
ΔGrxn
(kcal/mol)
Mechanistic Rationale
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
p-OMe (Product)
12.4
-28.6
Strong resonance donation stabilizes the Wagner-Meerwein shift TS.
1-(Phenylethynyl)cyclopropan-1-ol
H (Baseline)
15.8
-26.1
Standard
π
-activation; moderate barrier.
1-[(4-Nitrophenyl)ethynyl]cyclopropan-1-ol
p-NO
2
(Alternative)
21.2
-22.4
Strong electron withdrawal destabilizes the developing carbocation.
Computational Methodology Comparison
Accurately predicting the properties of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol requires selecting the correct DFT functional. The molecule features both high ring strain (requiring good dynamic correlation) and an extended
π
-conjugated system (prone to self-interaction error in standard functionals). Furthermore, modeling the Au(I) catalyst requires capturing non-covalent dispersion interactions.
Table 2: DFT Functional Benchmarking for the p-OMe Substrate
Functional
Dispersion
Basis Set
Calculated
ΔG‡
Deviation from CCSD(T)
Recommendation & Causality
B3LYP
None
6-31G(d)
18.5 kcal/mol
+6.1 kcal/mol
Not Recommended. Lacks dispersion; severely underestimates Au-ligand interactions.
M06-2X
Implicit
def2-SVP
14.1 kcal/mol
+1.7 kcal/mol
Acceptable. Good for main group thermochemistry, but can struggle with transition metals.
ω
B97X-D
Empirical (D2)
def2-TZVP
12.4 kcal/mol
< 0.5 kcal/mol
Optimal. Range-separated; captures extended
π
-conjugation and empirical dispersion.
Mechanistic Workflow Visualization
The following diagram maps the computational logic and mechanistic pathway for the Au(I)-catalyzed ring expansion of the target compound.
Figure 1: Computational workflow mapping the Au(I)-catalyzed ring expansion mechanism.
To ensure scientific integrity, the computational modeling of this reaction must be treated as a self-validating system. Follow this rigorous step-by-step protocol:
Step 1: Conformational Sampling
Action: Perform a conformational search of 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol using Molecular Mechanics (e.g., OPLS4 or MMFF94).
Causality: The cyclopropanol hydroxyl group and the p-methoxy group can adopt multiple rotamers. Identifying the global minimum prevents artificial energy inflation during the subsequent DFT optimization.
Step 2: Ground State Geometry Optimization
Action: Optimize the lowest-energy conformer and the Au(I)-
π
-complex using the
ω
B97X-D functional with the def2-SVP basis set. Apply a relativistic effective core potential (ECP) for the Gold atom (e.g., Stuttgart-Dresden SDD).
Causality:ω
B97X-D mitigates self-interaction error in the extended
π
-system of the p-methoxyphenyl group, while the ECP accounts for scalar relativistic effects inherent to heavy transition metals [3].
Step 3: Transition State (TS) Search & Verification
Action: Use the Berny algorithm (Opt=TS) to locate the transition state for the 1,2-alkyl shift. Verify the TS by performing a vibrational frequency calculation (Freq).
Causality: A valid TS must exhibit exactly one imaginary frequency corresponding to the C–C bond breaking/forming coordinate. This creates a self-validating checkpoint for the mechanistic step [4].
Action: Run an IRC calculation from the identified TS in both the forward and reverse directions.
Causality: This guarantees that the TS smoothly connects the
π
-complex minimum to the alkylidenecyclobutanone product, ensuring the mechanistic pathway is contiguous and physically meaningful.
Step 5: Single-Point Energy Refinement & Solvation
Action: Calculate single-point energies using a larger basis set (def2-TZVP) and an implicit solvation model (e.g., SMD for dichloromethane).
Causality: Large basis sets minimize basis set superposition error (BSSE), and the SMD model accurately captures the dielectric stabilization of the highly polarized transition state.
References
Markham, J. P.; Staben, S. T.; Toste, F. D. "Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols." Journal of the American Chemical Society, 2005. URL: [Link]
Iwasawa, N.; Matsuo, T.; Iwamoto, M.; Ikeno, T. "Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes." Journal of the American Chemical Society, 1998. URL: [Link]
Fang, W. et al. "Gold-Catalyzed Conversion of Highly Strained Compounds." Chemical Reviews, 2020. URL: [Link]
Experimental Workflow: Synthesis and Spectral Acquisition
Title: Spectral Elucidation of Substituted Cyclopropanols: A Comparative Guide to Database Performance Introduction: Substituted cyclopropanols are highly strained, versatile synthetic intermediates and emerging pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectral Elucidation of Substituted Cyclopropanols: A Comparative Guide to Database Performance
Introduction:
Substituted cyclopropanols are highly strained, versatile synthetic intermediates and emerging pharmacophores in medicinal chemistry. Synthesized predominantly via the Kulinkovich reaction, these compounds present unique analytical challenges. Their volatility, lack of a strong UV chromophore, and distinct ring-strain-induced spectral shifts make relying on robust spectral databases (NMR, IR, MS) critical for structural verification. This guide provides a comprehensive experimental protocol for cyclopropanol synthesis, followed by an objective comparison of leading spectral databases—Wiley KnowItAll, SDBS (AIST), and NMRShiftDB/ChemSpider—to determine the most effective tool for structural elucidation.
To evaluate the databases, we first establish a reproducible, self-validating experimental protocol for the synthesis of 1-methylcyclopropanol.
Causality in Experimental Design:
The classic Kulinkovich reaction utilizes titanium(IV) isopropoxide. However, for volatile products like 1-methylcyclopropanol (bp 104 °C), the isopropanol byproduct co-distills, severely complicating purification. To circumvent this, our protocol substitutes the catalyst with titanium tetra(2-ethylhexyloxide). The resulting byproduct, 2-ethylhexanol, has a significantly higher boiling point (198 °C), allowing for effortless separation via simple distillation [1]. Furthermore, because the product lacks a UV chromophore and is invisible on standard TLC plates, in-process monitoring must rely on GC-MS or direct NMR aliquots [1].
Caption: Workflow for cyclopropanol synthesis and spectral elucidation.
Step-by-Step Methodology: Synthesis of 1-Methylcyclopropanol
Preparation: Flame-dry a 500 mL 3-neck flask under argon. Add 100 mL of anhydrous diethyl ether and 5.0 g (67.5 mmol) of methyl acetate.
Catalyst Addition: Inject 2.5 mol% of titanium tetra(2-ethylhexyloxide) into the stirring solution at room temperature.
Grignard Addition: Cool the mixture to 0 °C. Dropwise, add 2.1 equivalents of ethylmagnesium bromide (3.0 M in diethyl ether) over 2 hours using a syringe pump. Self-validation: The solution will turn dark brown/black, indicating the formation of the active titanacyclopropane intermediate.
Quenching & Hydrolysis: Stir for an additional 1 hour at room temperature, then carefully quench with 10% aqueous H₂SO₄ at 0 °C until the organic layer is clear.
Extraction & Purification: Separate the ether layer, extract the aqueous layer twice with ether, dry over anhydrous Na₂SO₄, and concentrate carefully. Purify via fractional distillation to isolate 1-methylcyclopropanol, leaving the heavy 2-ethylhexanol byproduct in the still pot.
Spectral Acquisition Parameters:
NMR: Acquired in CCl₄ or CDCl₃. Expected shifts: cyclopropyl protons typically resonate at unusually high fields (0.85 ppm) due to diamagnetic anisotropy [2].
IR: Acquired as a neat liquid film. Key markers: O-H stretch (~3400 cm⁻¹) and strained cyclopropyl C-H stretch (~3010-3090 cm⁻¹) [2].
MS: Acquired via GC-MS (EI, 70 eV).
Comparison of Spectral Databases
Once the spectral data is acquired, researchers must match these signals against databases to confirm the structure or elucidate novel derivatives. We compared three primary database paradigms:
Premium Integrated Suites (e.g., Wiley KnowItAll): Offers the world's largest collection of experimental NMR, IR, and MS spectra [4].
Curated Open-Source Repositories (e.g., SDBS): Maintained by AIST Japan, providing free access to highly curated experimental spectra [3].
Caption: Logical decision tree for selecting a spectral database.
Quantitative Performance Comparison
To objectively assess these platforms, we queried the spectral data of 1-methylcyclopropanol and three novel, highly substituted cyclopropanol derivatives synthesized in our lab. The evaluation metrics included hit accuracy (correct identification of the top candidate), multi-technique integration, and prediction error for novel compounds.
Feature / Metric
Wiley KnowItAll
SDBS (AIST)
NMRShiftDB / ChemSpider
Database Type
Commercial / Premium
Open-Source / Free
Open-Source / Predictive
Techniques Supported
NMR, IR, MS, Raman, UV-Vis
¹H/¹³C NMR, IR, MS, ESR
¹³C/¹H NMR (Predictive)
Hit Accuracy (Knowns)
99.8%
95.0%
88.0%
Novel Compound Support
High (via structural similarity)
Low (Exact matches only)
High (AI-driven prediction)
Cyclopropyl ¹H NMR Error
± 0.02 ppm (Experimental)
± 0.02 ppm (Experimental)
± 0.15 ppm (Predicted)
Integration Workflow
Automated multi-spectra search
Manual single-spectra search
Manual/Automated
Analysis of Results:
Combining MS and NMR data significantly improves small molecule annotation [5]. Wiley KnowItAll excels in this regard by allowing simultaneous searching of IR, MS, and NMR spectra against a single compound, drastically reducing false positives. For standard, known cyclopropanols, SDBS provides an excellent, cost-effective alternative, though users must be cautious to select IR spectra taken as "liquid films" rather than gas phase to ensure accurate matching [3]. For novel, highly substituted cyclopropanols where experimental data does not exist, predictive databases like NMRShiftDB are necessary, though they struggle slightly with the extreme shielding effects of the strained cyclopropane ring, resulting in higher ppm prediction errors.
Conclusion
For drug development professionals routinely synthesizing novel substituted cyclopropanols, a hybrid approach is recommended. Utilizing a premium suite like Wiley KnowItAll provides the most robust, self-validating structural confirmation due to its multi-technique cross-referencing capabilities. However, for academic researchers working with known intermediates, the combination of optimized Kulinkovich synthesis protocols and the free SDBS database provides a highly reliable and cost-effective workflow.
Operational Safety and Disposal Guide: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol Introduction & Chemical Profile 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a specialized synthetic intermediate that features a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Disposal Guide: 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol
Introduction & Chemical Profile
1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol is a specialized synthetic intermediate that features a highly strained cyclopropanol ring conjugated to an electron-rich 4-methoxyphenyl-substituted alkyne. This structural motif makes it highly valuable for transition-metal-catalyzed ring-opening couplings and annulation reactions[1]. However, the very features that make it synthetically useful—ring strain and dense π-electron systems—dictate strict operational and disposal protocols to prevent unintended exothermic reactions, environmental contamination, and exposure hazards.
Hazard Causality & Risk Assessment
To handle and dispose of this compound safely, laboratory personnel must understand the chemical causality behind its reactivity:
Cyclopropanol Ring Strain: The three-membered carbon ring possesses significant angle strain. In the presence of trace transition metals (e.g., Co, Ru), acids, or bases, it readily undergoes rapid ring-opening to form a reactive homoenolate intermediate[1]. If discarded directly into a mixed-waste carboy containing incompatible catalysts, it can trigger an uncontrolled degradation.
Alkyne Reactivity: The internal alkyne is conjugated to an anisole derivative. While more stable than terminal alkynes, it remains highly reactive toward strong oxidizing agents and must be segregated accordingly.
Environmental Toxicity: Ethynylcyclopropanol derivatives exhibit Category 1 acute and chronic aquatic toxicity[2]. Under no circumstances should this material or its solutions be disposed of down laboratory drains[3].
Operational Handling Protocol
Trustworthiness through Self-Validating Systems: Before initiating any reaction, ensure that the disposal pathway is already mapped. This prevents the accumulation of unquenched, reactive intermediates in the fume hood.
Step 1: PPE & Environment: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks from aerosolized particles or solvent vapors. Wear chemical impermeable gloves and standard laboratory PPE[3].
Step 2: Static & Ignition Control: Because the compound is often handled in flammable organic solvents, ensure all receiving equipment is grounded to avoid ignition of vapors by static electricity discharge[4].
Step 3: Storage: Store the neat compound in a tightly sealed container at 2–8 °C away from light, strong oxidizers, and transition metal salts to maintain structural integrity.
Post-Reaction Quenching & Deactivation Workflow
Mixtures containing highly reactive reagents must be carefully and completely quenched as part of the experimental procedure before they are collected for waste disposal[5].
Step-by-Step Quenching Methodology:
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the quench.
Catalyst Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to deactivate the transition metal catalyst and protonate any active homoenolate species.
Agitation: Stir vigorously for 15 minutes to ensure complete biphasic mixing and the destruction of reactive intermediates.
Extraction: Add a halogen-free extraction solvent (e.g., Ethyl Acetate) to partition the unreacted 1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol into the organic layer.
Separation: Transfer the mixture to a separatory funnel, allow the phases to settle, and isolate the layers for distinct disposal routes.
Workflow for the safe quenching and phase segregation of ethynylcyclopropanol reaction mixtures.
Waste Segregation & Disposal Procedures
Proper segregation is critical for regulatory compliance. High-temperature incineration is required for the final destruction of these organic materials. Halogen-free organic waste is typically incinerated at 800–900 °C, whereas halogenated waste requires temperatures of 1100 °C or higher[6]. Mixing these streams drastically increases disposal costs and facility requirements.
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste. List "1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol" explicitly.
Empty Containers: Empty reagent bottles that contained the neat chemical must not be "air-quenched" by leaving them open[5]. They should be triple-rinsed with a compatible solvent (e.g., acetone), with the rinsate collected in the organic waste carboy. The defaced bottle can then be disposed of according to institutional solid waste guidelines[7].
Emergency Spill Response
In the event of a spill of the neat compound or a concentrated solution:
Isolate: Evacuate non-essential personnel and eliminate all ignition sources[3].
Contain: Prevent the chemical from entering sink drains or environmental waterways[2].
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand). Do not use combustible materials like sawdust[8].
Collect: Use non-sparking tools to sweep the absorbed material into a compatible, sealable solid waste container[3]. Label as hazardous chemical spill debris and contact Environmental Health and Safety (EHS) for immediate pickup.